Product packaging for 3-Methyl-l-tyrosine(Cat. No.:CAS No. 17028-03-4)

3-Methyl-l-tyrosine

カタログ番号: B121329
CAS番号: 17028-03-4
分子量: 195.21 g/mol
InChIキー: MQHLULPKDLJASZ-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a this compound zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B121329 3-Methyl-l-tyrosine CAS No. 17028-03-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-l-tyrosine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-l-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in neurochemical research and drug development. As an analog of a crucial precursor for catecholamine neurotransmitters, this compound serves as a valuable tool for probing the intricacies of the catecholamine biosynthetic pathway. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of catecholamine signaling.

Chemical Structure and Identification

This compound is a non-proteinogenic α-amino acid. Its structure comprises a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-3-methylbenzyl side chain.

IdentifierValue
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol
Canonical SMILES CC1=C(C=C(C=C1)C--INVALID-LINK--N)O
InChI Key MQHLULPKDLJASZ-QMMMGPOBSA-N[3]
CAS Number 17028-03-4

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The data presented below are largely computed or extrapolated from structurally similar compounds.

PropertyValueSource
Melting Point >300 °C (decomposition likely)Predicted
Boiling Point Not available (decomposes)-
Solubility Moderately soluble in water; solubility is pH-dependent. Limited solubility in non-polar organic solvents.Inferred from L-tyrosine
pKa (predicted) pKa₁ (carboxyl): ~2.2, pKa₂ (amino): ~9.2, pKa₃ (hydroxyl): ~10.1Predicted
LogP (predicted) -1.4Computed

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the electrophilic methylation of a protected L-tyrosine derivative. The following is a generalized protocol adapted from established methods for the modification of tyrosine.

Materials:

  • N-acetyl-L-tyrosine ethyl ester

  • Dimethyl sulfate (B86663)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Protection: L-tyrosine is first protected at both the amino and carboxyl groups to prevent side reactions. A common method is the formation of N-acetyl-L-tyrosine ethyl ester.

  • Friedel-Crafts Alkylation:

    • Dissolve N-acetyl-L-tyrosine ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous AlCl₃ to the solution with stirring.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

  • Deprotection:

    • Hydrolyze the protecting groups by refluxing the crude product with 6M HCl.

    • After the reaction is complete (monitored by TLC), cool the solution and neutralize with a strong base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration.

    • Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Analysis of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method for the analysis of this compound can be developed based on existing methods for tyrosine and its derivatives.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: UV detection at a wavelength of approximately 275 nm is appropriate due to the aromatic ring.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts are predicted based on the structure of L-tyrosine and the effect of the methyl substituent.

  • ¹H NMR (in D₂O):

    • A singlet for the methyl protons (~2.1-2.3 ppm).

    • Aromatic protons will appear as a set of multiplets in the range of 6.7-7.2 ppm.

    • The α-proton will be a triplet or doublet of doublets around 3.9-4.1 ppm.

    • The β-protons will be two doublets of doublets around 2.9-3.2 ppm.

  • ¹³C NMR (in D₂O):

    • The methyl carbon will be around 15-20 ppm.

    • Aliphatic carbons (α and β) will be in the 35-60 ppm range.

    • Aromatic carbons will appear between 115-155 ppm.

    • The carboxyl carbon will be the most downfield, around 170-175 ppm.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its structural similarity to L-tyrosine, the endogenous precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase (TH), which catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.

Due to its methylated phenyl ring, this compound can act as a competitive inhibitor of tyrosine hydroxylase. By occupying the active site of the enzyme, it can reduce the rate of L-DOPA synthesis, thereby leading to a decrease in the downstream production of dopamine and norepinephrine.

Catecholamine Synthesis Pathway and the Role of this compound

The following diagram illustrates the canonical catecholamine synthesis pathway and the proposed point of intervention for this compound.

Catecholamine_Synthesis cluster_precursor Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) This compound This compound TH TH This compound->TH Competitive Inhibition Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) AADC AADC DBH DBH

Catecholamine synthesis and inhibition.
Experimental Workflow for Studying Enzyme Inhibition

To investigate the inhibitory effect of this compound on tyrosine hydroxylase, a typical experimental workflow would involve an in vitro enzyme assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis TH_prep Purified Tyrosine Hydroxylase Incubation Incubate Enzyme with Substrate +/- Inhibitor TH_prep->Incubation Substrate_prep L-Tyrosine Solution Substrate_prep->Incubation Inhibitor_prep This compound Solutions Inhibitor_prep->Incubation Detection Quantify L-DOPA Production (e.g., HPLC) Incubation->Detection Kinetics Determine Kinetic Parameters (Km, Vmax) Detection->Kinetics IC50 Calculate IC50 of This compound Detection->IC50

Workflow for enzyme inhibition assay.

Conclusion

This compound is a synthetically accessible and valuable research tool for the study of catecholamine biosynthesis and its regulation. Its ability to act as a competitive inhibitor of tyrosine hydroxylase makes it particularly useful for investigating the physiological and pathological consequences of reduced catecholamine levels. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other modified amino acids in neuroscience and medicine. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential.

References

3-Methyl-l-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. The document details its chemical properties, synthesis, biological activity with a focus on its role as a potential modulator of catecholamine biosynthesis, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a non-proteinogenic amino acid characterized by the addition of a methyl group at the third position of the phenyl ring of L-tyrosine. This structural modification influences its biological activity and metabolic fate.

PropertyValueSource(s)
CAS Number 2370-57-2, 17028-03-4[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1]

Synthesis and Preparation

A general conceptual workflow for such a synthesis is outlined below.

G Conceptual Synthesis Workflow for Methylated Tyrosine Derivatives cluster_start Starting Material cluster_reaction1 Protection & Functionalization cluster_reaction2 Core Methylation Step cluster_reaction3 Deprotection cluster_product Final Product Protected L-Tyrosine Protected L-Tyrosine Protection of Amino and Carboxyl Groups Protection of Amino and Carboxyl Groups Protected L-Tyrosine->Protection of Amino and Carboxyl Groups Standard protecting group chemistry Introduction of Directing Group Introduction of Directing Group Palladium-Catalyzed C-H Activation/Methylation Palladium-Catalyzed C-H Activation/Methylation Introduction of Directing Group->Palladium-Catalyzed C-H Activation/Methylation Key methylation step Protection of Amino and Carboxyl Groups->Introduction of Directing Group Installation for regioselectivity Removal of Directing and Protecting Groups Removal of Directing and Protecting Groups Palladium-Catalyzed C-H Activation/Methylation->Removal of Directing and Protecting Groups Acid/base or hydrogenolysis This compound This compound Removal of Directing and Protecting Groups->this compound

Caption: Conceptual workflow for the synthesis of methylated tyrosine derivatives.

Biological Activity and Mechanism of Action

This compound is structurally similar to L-tyrosine, the endogenous precursor for the biosynthesis of catecholamines such as dopamine (B1211576) and norepinephrine. This synthesis pathway is initiated by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step.

Inhibition of Tyrosine Hydroxylase

Derivatives of L-tyrosine, including methylated and halogenated analogs, have been investigated as inhibitors of tyrosine hydroxylase. By competing with the natural substrate, L-tyrosine, these compounds can modulate the rate of catecholamine synthesis. The inhibition of tyrosine hydroxylase can lead to a reduction in the levels of downstream neurotransmitters. This mechanism is clinically relevant, as exemplified by the drug Metyrosine (α-methyl-p-tyrosine), which is used to manage symptoms in patients with pheochromocytoma by inhibiting catecholamine production.

While specific quantitative data for the inhibition of tyrosine hydroxylase by this compound is not extensively documented in publicly available literature, the general principle of competitive inhibition at the enzyme's active site is the proposed mechanism of action.

Catecholamine Synthesis Pathway and Point of Inhibition

The following diagram illustrates the initial steps of the catecholamine synthesis pathway and the potential point of intervention for tyrosine hydroxylase inhibitors like this compound.

G Catecholamine Biosynthesis and Inhibition cluster_pathway Biosynthesis Pathway cluster_inhibitor Inhibitor L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase This compound This compound This compound->L-DOPA Competitive Inhibition

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Experimental Protocols

General Protocol for Tyrosine Hydroxylase Inhibition Assay

The following provides a generalized methodology for assessing the inhibitory potential of compounds like this compound on tyrosine hydroxylase activity. This protocol is based on common radiometric assay principles.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-[ring-3,5-³H]tyrosine (radiolabeled substrate)

  • L-tyrosine (unlabeled substrate)

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), Catalase, Dithiothreitol (DTT)

  • This compound (test inhibitor)

  • Assay buffer (e.g., 50 mM MES, pH 6.1)

  • Activated charcoal

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrates, cofactors, and the test inhibitor in the appropriate assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors (BH₄, catalase, DTT), and varying concentrations of this compound.

  • Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of labeled (L-[³H]tyrosine) and unlabeled L-tyrosine.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a solution that precipitates the protein, such as perchloric acid.

  • Separation of Product: The product of the reaction, ³H₂O, is separated from the unreacted radiolabeled substrate by adding a slurry of activated charcoal, which binds the aromatic substrate. Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant containing the ³H₂O to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for In Vitro Enzyme Inhibition Assay

G Workflow for Tyrosine Hydroxylase Inhibition Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Prepare Reagents->Prepare Serial Dilutions of Inhibitor Combine Enzyme, Cofactors, and Inhibitor Combine Enzyme, Cofactors, and Inhibitor Prepare Serial Dilutions of Inhibitor->Combine Enzyme, Cofactors, and Inhibitor Pre-incubate Pre-incubate Combine Enzyme, Cofactors, and Inhibitor->Pre-incubate Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Pre-incubate->Add Substrate to Initiate Reaction Incubate Incubate Add Substrate to Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Separate Product from Substrate Separate Product from Substrate Terminate Reaction->Separate Product from Substrate Quantify Product Quantify Product Separate Product from Substrate->Quantify Product Calculate % Inhibition Calculate % Inhibition Quantify Product->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Step-by-step workflow for an in vitro tyrosine hydroxylase inhibition assay.

Conclusion

This compound presents an interesting molecule for researchers in neuropharmacology and drug development due to its potential to modulate the catecholamine biosynthetic pathway. Further investigation is warranted to fully characterize its inhibitory potency against tyrosine hydroxylase and to explore its in vivo effects on neurotransmitter levels and physiological outcomes. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-l-tyrosine, a methylated derivative of the amino acid l-tyrosine. This document details its chemical properties, outlines synthetic strategies, and discusses its role in biological pathways. While information on the initial discovery and a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, this guide furnishes detailed methodologies for the synthesis of closely related analogs, offering valuable insights for researchers.

Core Concepts: Chemical Identity and Properties

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis.[1] Its structure is characterized by a methyl group substitution at the third position of the phenyl ring of l-tyrosine. This modification influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
CAS Number 2370-57-2[1]
XLogP3 -1.4
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Synthesis of Tyrosine Analogs: Experimental Protocols

Multi-step Synthesis of (L)-2-methyl tyrosine (Mmt)

This synthesis involves a palladium-catalyzed ortho-C(sp²)–H activation approach.

Experimental Protocol:

  • Synthesis of methyl (S)-3-(4-hydroxy-3-nitrophenyl)-2-(picolinamido)propanoate (2):

    • To a solution of 4-Nitro-L-phenylalanine (1) (13.26 mmol, 3.00 g) in anhydrous MeOH (100 mL), add SOCl₂ (14.58 mmol, 1.06 mL) in a dropwise manner.

    • Heat the reaction mixture at reflux overnight.

    • Remove the solvent under vacuum to yield the crude methyl-4-hydroxy-3-nitro phenylalanine hydrochloride.

    • Wash the crude product with 50 mL of saturated sodium bicarbonate aqueous solution (to pH ~8) and extract with DCM.

  • Synthesis of methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-5-(dibenzylamino)-2-methylphenyl)-2-(picolinamido)propanoate (6):

    • To a solution of the product from the previous step (compound 5 in the original paper) (4.98 mmol, 3.04 g) in toluene (B28343) (90 mL), add K₂CO₃ (14.95 mmol, 2.06 g), CH₃I (24.92 mmol, 1.55 mL), and Pd(OAc)₂ (0.49 mmol, 0.11 g).

    • Stir the mixture at 120 °C overnight.

    • After 24 hours, cool the reaction to room temperature and filter through a celite pad, washing with AcOEt (50 mL).

    • Concentrate the filtrate under vacuum to obtain the crude product.

Table 2: Characterization Data for an Intermediate in Mmt Synthesis

IntermediateSpectroscopic Data
Methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)-2-(picolinamido)propanoate ¹H NMR (400 MHz, Chloroform-d): δ 8.56 (ddd, J = 4.8, 1.8, 1.0 Hz, 2H), 8.16 (dt, J = 7.8, 1.1 Hz, 1H), 7.86 (td, J = 7.7, 1.7 Hz, 1H), 7.62 (d, J = 2.3 Hz, 1H), 7.46 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H), 7.31–7.23 (m, 1H), 6.88 (d, J = 8.5 Hz, 1H), 5.04 (dt, J = 8.3, 6.1 Hz, 1H), 3.76 (s, 3H), 3.31–3.14 (m, 2H), 0.98 (s, 9H), 0.22 (d, J = 1.3 Hz, 6H).¹³C NMR (101 MHz, Chloroform-d): δ 171.42, 163.97, 149.01, 148.44, 148.28, 141.75, 137.76, 134.79, 129.46, 126.75, 126.27, 122.59, 122.40, 53.39, 52.71, 37.21, 25.64, 18.30, −4.26.MS (ESI): m/z [M + H]⁺ calcd for C₂₂H₂₉N₃O₆Si 460.57, found 460.57.

Discovery of this compound

The specific historical details regarding the initial discovery, isolation, or first synthesis of this compound are not prominently available in the surveyed scientific literature. It is described as a natural amino acid, suggesting its presence in biological systems.

Biological Significance and Signaling Pathways

L-tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This compound, as a derivative, is important in the study of this pathway and has been shown to be involved in the production of catecholamines.

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions.

Catecholamine_Biosynthesis cluster_enzymes Enzymes L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA O₂ BH₄ Dopamine Dopamine L_DOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine Ascorbate O₂ Epinephrine Epinephrine Norepinephrine->Epinephrine SAM TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The enzymatic conversion of L-Tyrosine to Epinephrine.

A Generalized Synthetic Workflow

The chemical synthesis of a modified amino acid like this compound typically involves protection of the reactive amino and carboxyl groups, followed by the desired chemical modification on the aromatic ring, and subsequent deprotection.

Synthetic_Workflow Start L-Tyrosine Protection Protection of Amino and Carboxyl Groups Start->Protection Methylation Ring Methylation Protection->Methylation Deprotection Deprotection Methylation->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the chemical synthesis of this compound.

References

3-Methyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

3-Methyl-L-tyrosine is a non-proteinogenic amino acid, a derivative of the standard amino acid L-tyrosine, distinguished by a methyl group at the third position of the phenyl ring.[1] This modification imparts unique biochemical properties, making it a valuable tool in neuroscience research, pharmaceutical development, and peptide chemistry.[2][3] It serves as an analogue to study catecholamine biosynthesis and can be recognized by certain enzymes, such as protein tyrosine kinase Csk, albeit with different efficiency than the natural substrate.[4][5] Its incorporation into peptides can modulate biological activity and stability, offering a strategy for developing novel therapeutics. This guide provides an in-depth overview of its physicochemical properties, synthesis, biological interactions, and key experimental applications, tailored for professionals in the life sciences.

Introduction

Non-proteinogenic amino acids (npAAs) are essential tools in chemical biology and drug discovery, offering novel side-chain functionalities that expand beyond the 20 standard amino acids. This compound is one such npAA, a structural analogue of L-tyrosine. Its core structure is (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid. The addition of a methyl group to the aromatic ring alters its steric and electronic properties, influencing its interaction with enzymes and receptors. This makes it a subject of interest for probing biological systems, particularly in the study of neurotransmitter pathways and protein kinase signaling. This document serves as a technical resource, consolidating key data, protocols, and conceptual frameworks related to this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental setups.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Synonyms 3-Methyltyrosine, 3-Me-Tyr
CAS Number 17028-03-4
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Off-white solid
Canonical SMILES CC1=C(C=CC(=C1)C--INVALID-LINK--N)O
Storage Store at 10°C - 25°C, keep container well closed

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of other isomers like α-methyl-L-tyrosine. However, a plausible synthetic route can be adapted from established methods for modifying the aromatic ring of tyrosine. A common strategy involves the electrophilic aromatic substitution on a protected L-tyrosine derivative.

A generalized workflow for this synthesis is outlined below.

G cluster_workflow Synthesis Workflow: this compound start L-Tyrosine step1 Protect Amino & Carboxyl Groups (e.g., Boc, Methyl Ester) start->step1 Input step2 Protected L-Tyrosine Derivative step1->step2 step3 Regioselective Methylation (e.g., Friedel-Crafts Alkylation) step2->step3 Key Reaction step4 Protected this compound step3->step4 step5 Deprotection (Acidic/Basic Hydrolysis) step4->step5 end This compound step5->end Final Product

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis via Protected Tyrosine

This protocol is a representative method and may require optimization.

  • Protection of L-Tyrosine:

    • Suspend L-Tyrosine in methanol. Cool the mixture to 0°C.

    • Add thionyl chloride dropwise to synthesize the methyl ester hydrochloride.

    • After reaction completion, remove the solvent under vacuum.

    • Protect the resulting amino group using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dioxane/water).

    • Purify the resulting N-Boc-L-tyrosine methyl ester by column chromatography.

  • Methylation of the Aromatic Ring:

    • Dissolve the protected tyrosine derivative in a non-polar, aprotic solvent (e.g., dichloromethane).

    • Add a methylating agent (e.g., methyl iodide) and a Lewis acid catalyst (e.g., AlCl₃) at low temperature. Caution: Friedel-Crafts reactions can be sensitive and may yield isomeric byproducts.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify the N-Boc-3-Methyl-L-tyrosine methyl ester.

  • Deprotection:

    • Hydrolyze the methyl ester using a base (e.g., LiOH or NaOH) in a methanol/water mixture.

    • Once the ester is cleaved, acidify the solution to remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) or HCl.

    • Neutralize the solution to the isoelectric point of this compound to precipitate the final product.

    • Filter, wash with cold water and ethanol, and dry under vacuum to yield pure this compound.

Biological Role and Mechanism of Action

This compound primarily functions as an analogue of L-tyrosine, allowing it to interact with pathways that utilize its parent amino acid. Its biological effects are mainly linked to catecholamine synthesis and protein kinase activity.

Interaction with Catecholamine Synthesis

L-tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The rate-limiting step is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH). Non-proteinogenic analogues like this compound can act as competitive substrates or inhibitors in this pathway, potentially modulating neurotransmitter levels. This makes it a useful tool for studying the regulation of these critical signaling molecules.

G tyr L-Tyrosine th Tyrosine Hydroxylase (TH) tyr->th mtyr This compound (Analogue) mtyr->th Competitive Interaction ldopa L-DOPA th->ldopa Rate-limiting step ddc DOPA Decarboxylase ldopa->ddc dopamine Dopamine ddc->dopamine dbh Dopamine β-hydroxylase dopamine->dbh norepi Norepinephrine dbh->norepi pnmt PNMT norepi->pnmt epi Epinephrine pnmt->epi

Caption: The catecholamine synthesis pathway and the potential interaction of this compound.

Substrate for Protein Kinases

Tyrosine residues in proteins are key targets for phosphorylation by protein tyrosine kinases (PTKs), a critical event in signal transduction. This compound has been identified as a substrate for the protein tyrosine kinase Csk. However, the presence of the methyl group reduces its processing efficiency compared to L-tyrosine. This characteristic allows it to be used as a tool to investigate the substrate selectivity and molecular recognition mechanisms of kinases.

Quantitative Data Summary

Quantitative data on this compound is limited in publicly accessible literature. The most cited quantitative finding relates to its efficiency as a kinase substrate.

ParameterSubjectValueNotesReference
Relative Catalytic Efficiency (kcat/Km) Protein Tyrosine Kinase Csk38% of L-TyrosineIndicates that the methyl modification significantly impacts the processing efficiency by the kinase.

Applications and Key Experimental Methodologies

The unique properties of this compound make it a versatile tool for various research applications.

Application in Peptide Synthesis

Incorporating npAAs like this compound into peptides is a powerful strategy to enhance stability, modulate receptor binding affinity, and create novel biological activities. The methyl group can provide steric hindrance or alter hydrophobic interactions, influencing the peptide's conformation and interaction with its target.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-3-Methyl-L-tyrosine-OH during standard Fmoc-based SPPS.

G cluster_SPPS SPPS Cycle for 3-Me-Tyr Incorporation start Resin-Bound Peptide (with free N-terminus) wash1 Wash (DMF) start->wash1 couple Couple Activated Amino Acid to Resin-Bound Peptide wash1->couple activate Activate Fmoc-3-Me-Tyr-OH (e.g., HBTU/DIPEA) activate->couple wash2 Wash (DMF) couple->wash2 deprotect Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotect next_cycle Ready for Next Cycle or Final Cleavage deprotect->next_cycle

References

An In-depth Technical Guide to the Biochemical Pathways Involving 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a synthetic amino acid derivative of L-tyrosine, a critical precursor for the biosynthesis of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[1] As a structural analog, this compound has the potential to interact with the enzymatic machinery of the catecholamine pathway, offering avenues for therapeutic intervention and research into neurochemical processes. This technical guide provides a comprehensive overview of the known and potential biochemical pathways involving this compound, with a focus on its interactions with key enzymes, experimental methodologies for its study, and its implications in drug development.

Core Biochemical Pathways

The primary biochemical context for this compound is the catecholamine biosynthesis pathway. This pathway commences with the hydroxylation of L-tyrosine and proceeds through a series of enzymatic conversions to produce dopamine, norepinephrine, and epinephrine. The key enzymes in this pathway are Tyrosine Hydroxylase (TH), Aromatic L-amino acid Decarboxylase (AADC), and Catechol-O-methyltransferase (COMT). Due to its structural similarity to L-tyrosine and its intermediates, this compound is hypothesized to act as a substrate or inhibitor for these enzymes.

Interaction with Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in catecholamine synthesis, catalyzing the conversion of L-tyrosine to L-DOPA.[2] Structural analogs of L-tyrosine are known to interact with TH. For instance, α-methyl-p-tyrosine (metyrosine) is a well-characterized competitive inhibitor of TH and is used clinically to reduce catecholamine production in pheochromocytoma.[3][4] Similarly, N-methyl-L-tyrosine has been identified as a competitive inhibitor of TH.[5] Given these precedents, it is highly probable that this compound also acts as an inhibitor of Tyrosine Hydroxylase. The methyl group at the 3-position of the phenyl ring may interfere with the proper binding of the substrate in the active site or alter the electronic properties of the ring, thus affecting the hydroxylation reaction.

No specific quantitative kinetic data (Ki) for the inhibition of Tyrosine Hydroxylase by this compound has been identified in the reviewed literature.

Interaction with Aromatic L-amino acid Decarboxylase (AADC)

Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28), also known as DOPA decarboxylase, catalyzes the conversion of L-DOPA to dopamine. This enzyme exhibits broad substrate specificity for various aromatic L-amino acids. It is plausible that if this compound were to be hydroxylated by TH to form 3-methyl-L-DOPA, this product could potentially serve as a substrate for AADC, leading to the formation of 3-methyl-dopamine. However, there is currently no direct experimental evidence to support this hypothesis. Alternatively, this compound or its hydroxylated derivative could act as an inhibitor of AADC.

No specific quantitative kinetic data (Km or Ki) for the interaction of this compound with Aromatic L-amino acid Decarboxylase has been identified in the reviewed literature.

Interaction with Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a key enzyme in the degradation of catecholamines. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. If this compound undergoes hydroxylation to a catechol structure (3-methyl-L-DOPA), it could become a substrate for COMT. The presence of the existing methyl group on the ring might influence the regioselectivity of COMT's methylation activity.

No specific quantitative kinetic data (Km or Vmax) for this compound as a substrate for Catechol-O-methyltransferase has been identified in the reviewed literature.

Quantitative Data

While direct quantitative data for this compound is not available in the reviewed literature, the following tables summarize the kinetic parameters for related compounds and key enzymes in the catecholamine pathway to provide a comparative context for researchers.

Table 1: Kinetic Parameters of Tyrosine Hydroxylase (TH) with L-Tyrosine and Inhibitors

Substrate/InhibitorOrganism/SourceKm (μM)Ki (μM)Notes
L-TyrosineBovine Striatum20-70-
α-Methyl-p-tyrosine--2-200Competitive inhibitor
3-Iodo-L-tyrosine--7.5Competitive inhibitor

Table 2: Kinetic Parameters of Aromatic L-amino acid Decarboxylase (AADC)

SubstrateOrganism/SourceKm (mM)Vmax (pmol/min/ml)
L-DOPAHuman Plasma (Control)0.7139.1
L-DOPAHuman Plasma (AADC Deficient Patient)4.2637.5

Table 3: Kinetic Parameters of Catechol-O-methyltransferase (COMT)

SubstrateOrganism/SourceKm (μM)
DopamineRat Liver240
L-DOPARat Liver1300
NorepinephrineRat Liver290

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biochemical pathways of this compound.

Protocol 1: Tyrosine Hydroxylase (TH) Activity Assay

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method to measure the product of TH activity, L-DOPA.

Materials:

  • Tissue homogenates (e.g., human brain or rat pheochromocytoma PC12h cells)

  • L-tyrosine

  • This compound

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4)

  • Catalase

  • p-Bromobenzyloxyamine (NSD-1055, an AADC inhibitor)

  • Ferrous ammonium (B1175870) sulfate (B86663) (for human brain homogenates)

  • 0.1 M Perchloric acid

  • HPLC system with a coulometric electrochemical detector

  • Reversed-phase C18 column

Procedure:

  • Enzyme Preparation: Prepare crude enzyme samples from tissue homogenates.

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme sample with L-tyrosine (as substrate) or this compound (to test for inhibition), (6R)BH4, catalase, and NSD-1055. For human brain homogenates, also include Fe2+ ions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

  • Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet proteins. Filter the supernatant.

  • HPLC Analysis: Inject the filtered supernatant directly into the HPLC system equipped with a C18 column and a coulometric electrochemical detector to quantify the amount of L-DOPA produced.

  • Data Analysis: To test for inhibition by this compound, perform the assay with varying concentrations of this compound while keeping the L-tyrosine concentration constant. Calculate the percentage of inhibition and determine the Ki value using appropriate kinetic models.

Protocol 2: Catechol-O-methyltransferase (COMT) Activity Assay

This protocol describes a method for determining COMT activity using norepinephrine or dopamine as substrates, with analysis by UPLC-MS/MS.

Materials:

  • Protein extracts (e.g., rat liver microsomes)

  • Norepinephrine or Dopamine

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl2)

  • 50 mM Sodium phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges

  • UPLC-MS/MS system

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, MgCl2, SAM, and either norepinephrine or dopamine as the substrate. To test this compound as a substrate, replace the standard substrate with it. To test for inhibition, include varying concentrations of this compound along with the standard substrate.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Sample Preparation: Process the incubated mixtures using SPE to purify the methylated products (normetanephrine or 3-methoxytyramine).

  • UPLC-MS/MS Analysis: Analyze the purified samples by UPLC-MS/MS to quantify the amount of methylated product formed.

  • Data Analysis: Determine the rate of product formation to calculate COMT activity. If testing for inhibition, calculate the percentage of inhibition and determine the Ki value. If testing as a substrate, determine the Km and Vmax values.

Protocol 3: Aromatic L-amino acid Decarboxylase (AADC) Activity Assay

This protocol is based on measuring the conversion of L-DOPA to dopamine.

Materials:

  • Plasma samples or tissue homogenates

  • L-DOPA

  • This compound (or its potential hydroxylated product)

  • Pyridoxal-5'-phosphate (PLP)

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source (plasma or tissue homogenate), L-DOPA as the substrate, and the cofactor PLP. To test this compound or its derivative as a substrate, replace L-DOPA. To test for inhibition, include varying concentrations of the test compound with L-DOPA.

  • Incubation: Incubate the reaction at a controlled temperature for a set time.

  • Reaction Termination and Sample Preparation: Stop the reaction, typically by adding acid, and prepare the sample for HPLC analysis (e.g., centrifugation and filtration).

  • HPLC Analysis: Quantify the amount of dopamine produced using HPLC with electrochemical detection.

  • Data Analysis: Calculate the rate of dopamine formation to determine AADC activity. For inhibition studies, determine the Ki. For substrate studies, determine Km and Vmax.

Visualizations

The following diagrams illustrate the hypothesized biochemical pathways and experimental workflows involving this compound.

Catecholamine_Biosynthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O2, Fe2+ (6R)BH4 TH Tyrosine Hydroxylase (TH) Tyrosine->TH Three_Methyl_Tyr This compound Three_Methyl_Tyr->TH Inhibition (Hypothesized) Dopamine Dopamine LDOPA->Dopamine PLP AADC Aromatic L-amino acid Decarboxylase (AADC) LDOPA->AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: Hypothesized interaction of this compound with the catecholamine biosynthesis pathway.

COMT_Metabolism cluster_catecholamines Catecholamines Dopamine Dopamine COMT Catechol-O-methyl transferase (COMT) Dopamine->COMT Norepinephrine Norepinephrine Norepinephrine->COMT Three_Methyl_LDOPA 3-Methyl-L-DOPA (Hypothetical) Three_Methyl_LDOPA->COMT Substrate? Methylated_Products Methylated Products COMT->Methylated_Products SAH S-adenosyl- L-homocysteine (SAH) COMT->SAH SAM S-adenosyl- L-methionine (SAM) SAM->COMT

Caption: Potential metabolism of a hypothetical this compound derivative by COMT.

Experimental_Workflow_TH_Inhibition Start Start: Prepare TH Enzyme and Reaction Components Incubate Incubate with L-Tyrosine and varying concentrations of This compound Start->Incubate Terminate Terminate Reaction (e.g., with Perchloric Acid) Incubate->Terminate Prepare_Sample Prepare Sample for Analysis (Centrifuge, Filter) Terminate->Prepare_Sample HPLC HPLC Analysis with Electrochemical Detection Prepare_Sample->HPLC Analyze Quantify L-DOPA Production and Determine Ki HPLC->Analyze

Caption: Experimental workflow for determining the inhibitory effect of this compound on Tyrosine Hydroxylase.

Conclusion and Future Directions

This compound presents an intriguing molecule for researchers in neurochemistry and drug development. Based on the known interactions of similar methylated tyrosine analogs, it is highly probable that this compound acts as an inhibitor of Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis. However, a significant gap in the current scientific literature is the absence of direct experimental evidence and quantitative kinetic data to confirm this hypothesis and to explore its interactions with other key enzymes like AADC and COMT.

Future research should focus on:

  • Enzyme Kinetic Studies: Performing detailed kinetic analyses to determine the Ki of this compound for TH, and the Km or Ki for AADC and COMT.

  • Metabolite Identification: Investigating the potential metabolites of this compound in in vitro and in vivo systems to determine if it can be processed by the catecholamine pathway.

  • Cellular and In Vivo Studies: Examining the effects of this compound on catecholamine levels and physiological responses in cell culture and animal models.

The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically investigate the biochemical roles of this compound. Elucidating these pathways will not only enhance our fundamental understanding of catecholamine metabolism but also pave the way for the potential development of novel therapeutic agents targeting this critical system.

References

3-Methyl-l-tyrosine and its Role in Catecholamine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a synthetic amino acid derivative of L-tyrosine, the natural precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). Its structural similarity to L-tyrosine allows it to interact with the enzymatic machinery of the catecholamine synthesis pathway, positioning it as a tool for researchers studying catecholamine metabolism and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the role of this compound in catecholamine metabolism, including its mechanism of action, effects on neurotransmitter levels, and detailed experimental protocols for its study.

The Catecholamine Biosynthesis Pathway

Catecholamines are synthesized from the amino acid L-tyrosine in a series of enzymatic steps. The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][2] L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[3][4] In dopaminergic neurons, the pathway ends here. However, in noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH), and subsequently to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[5]

Catecholamine_Biosynthesis cluster_enzymes Enzymes L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Fe²⁺, BH₄, O₂ Dopamine Dopamine L_DOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine Ascorbate, Cu²⁺, O₂ Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl- methionine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Mechanism of Action of this compound

This compound is thought to act primarily as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. By mimicking the natural substrate, L-tyrosine, this compound binds to the active site of TH, thereby preventing the conversion of L-tyrosine to L-DOPA. This inhibition leads to a reduction in the synthesis of dopamine, norepinephrine, and epinephrine.

While specific kinetic data for this compound is scarce in the literature, its mechanism is analogous to the well-studied tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (metyrosine).

Inhibition_Mechanism cluster_normal Normal Catalysis cluster_inhibition Competitive Inhibition L_Tyrosine L-Tyrosine TH_active Tyrosine Hydroxylase (Active Site) L_Tyrosine->TH_active Binds to L_DOPA L-DOPA TH_active->L_DOPA Produces Methyl_Tyrosine This compound TH_inhibited Tyrosine Hydroxylase (Active Site Occupied) Methyl_Tyrosine->TH_inhibited Binds to No_Product No L-DOPA Production TH_inhibited->No_Product

Quantitative Data

Specific quantitative data on the inhibitory potency (e.g., Ki value) of this compound against tyrosine hydroxylase and its in vivo dose-response effects on catecholamine levels are not extensively reported in publicly available literature. However, data from studies on the related compound, α-methyl-p-tyrosine, can provide a comparative context.

Table 1: Effects of α-Methyl-p-Tyrosine on Catecholamine Synthesis

ParameterValueSpecies/SystemReference
Maximal inhibition of dopamine synthesis95%Rat brain
Maximal inhibition of norepinephrine synthesis80%Rat brain
ED50 for dopamine synthesis inhibition0.057 mmoles/kgRat brain
ED50 for norepinephrine synthesis inhibition0.117 mmoles/kgRat brain
Reduction in total catecholamines in pheochromocytoma patients20-79%Human

Note: This data is for α-methyl-p-tyrosine and is provided for comparative purposes due to the lack of specific data for this compound.

Potential as a False Neurotransmitter

A "false neurotransmitter" is a compound that can be taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal stimulation, mimicking the action of the endogenous neurotransmitter but often with reduced or altered postsynaptic effects. While it is plausible that this compound could be a substrate for AADC, leading to the formation of 3-methyl-dopamine, which could then act as a false neurotransmitter, direct experimental evidence for this is limited.

False_Neurotransmitter_Hypothesis Methyl_Tyrosine This compound AADC Aromatic L-Amino Acid Decarboxylase (AADC) Methyl_Tyrosine->AADC Methyl_Dopamine 3-Methyl-dopamine (False Neurotransmitter) AADC->Methyl_Dopamine Vesicle Synaptic Vesicle Methyl_Dopamine->Vesicle Uptake & Storage Release Release upon Stimulation Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor Altered signaling

Experimental Protocols

Tyrosine Hydroxylase Activity Assay (Spectrophotometric)

This protocol is adapted from a real-time colorimetric assay for determining TH activity.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-Tyrosine (substrate)

  • This compound (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Ferrous ammonium (B1175870) sulfate (B86663) (cofactor)

  • Catalase

  • HEPES buffer

  • Sodium periodate (B1199274)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-tyrosine in a suitable buffer.

    • Prepare stock solutions of this compound at various concentrations.

    • Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

    • Prepare a solution of BH₄.

    • Prepare a solution of sodium periodate.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the desired concentration of this compound (or vehicle control) to the appropriate wells.

    • Add the BH₄ solution to each well.

    • Add the purified tyrosine hydroxylase enzyme to each well.

    • Incubate the plate for a short period to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the L-tyrosine and sodium periodate solution to each well.

    • Immediately place the plate in a pre-warmed plate reader.

    • Measure the absorbance at 475 nm every 30 seconds for 30 minutes. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

    • Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition and the Ki value.

In Vivo Microdialysis for Catecholamine Measurement

This protocol provides a general framework for in vivo microdialysis in rodents.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthesia

  • Surgical instruments

  • HPLC-ECD system for catecholamine analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Collect baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) using a fraction collector.

    • Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection (HPLC-ECD).

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Perfusion->Baseline Treatment Administer This compound Baseline->Treatment Sampling Collect Post-Treatment Dialysate Treatment->Sampling Analysis HPLC-ECD Analysis of Catecholamines Sampling->Analysis

HPLC-ECD for Catecholamine Analysis

This protocol outlines the basic principles for the analysis of catecholamines in microdialysate samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, and column oven.

  • Reversed-phase C18 column.

  • Electrochemical detector (ECD) with a glassy carbon working electrode.

Reagents:

  • Mobile phase: A buffered aqueous solution (e.g., sodium phosphate (B84403) or citrate-acetate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH is typically acidic.

  • Standard solutions of dopamine, norepinephrine, and their metabolites.

  • Internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA).

Procedure:

  • Sample Preparation:

    • Microdialysate samples are typically injected directly or after minimal dilution.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • The catecholamines are separated based on their hydrophobicity and interaction with the ion-pairing agent.

  • Electrochemical Detection:

    • As the separated analytes elute from the column, they pass through the ECD flow cell.

    • A potential is applied to the working electrode, causing the oxidation of the catecholamines.

    • The resulting current is proportional to the concentration of the analyte.

  • Quantification:

    • Identify and quantify the catecholamines by comparing their retention times and peak areas to those of the standard solutions and the internal standard.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of catecholamine metabolism. Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase, leading to a reduction in the synthesis of dopamine, norepinephrine, and epinephrine. While specific quantitative data for this compound remains limited, its functional similarity to other tyrosine hydroxylase inhibitors provides a strong basis for its application in neuroscience and drug development research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to elucidate the precise effects of this compound on catecholamine dynamics and its potential as a modulator of catecholaminergic neurotransmission. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties.

References

In Vitro Characterization of 3-Methyl-l-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-l-tyrosine, a derivative of the amino acid l-tyrosine (B559521), presents a compelling subject for investigation within drug discovery and development. Its structural similarity to l-tyrosine suggests potential interactions with key enzymatic pathways, including those involved in catecholamine biosynthesis and melanogenesis. This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the biochemical and cellular effects of this compound. Detailed experimental protocols for assessing its impact on enzyme activity, cancer cell viability, and intracellular signaling pathways are presented. Furthermore, this document outlines the framework for data presentation and visualization to facilitate a thorough understanding of the compound's in vitro profile.

Introduction

This compound is a non-proteinogenic amino acid characterized by a methyl group at the third position of the phenyl ring of l-tyrosine.[1] This modification has the potential to alter its biochemical properties compared to the endogenous amino acid, making it a candidate for modulating biological systems. Analogs of l-tyrosine have been investigated for their therapeutic potential, including their roles as enzyme inhibitors. For instance, other methylated tyrosine analogs, such as α-methyl-p-tyrosine, are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2][3] Given this precedent, a thorough in vitro characterization of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

This guide details the in vitro assays necessary to characterize this compound, focusing on its effects on key enzymes like tyrosinase and tyrosine hydroxylase, its impact on the viability of relevant cancer cell lines, and its influence on critical signaling pathways such as the PI3K/Akt and MAPK/ERK cascades.

Biochemical Characterization: Enzyme Inhibition Assays

A primary step in characterizing this compound is to determine its effect on enzymes that utilize l-tyrosine as a substrate.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation and in the development of melanoma therapeutics.

Table 1: Hypothetical Inhibition of Mushroom Tyrosinase by this compound

CompoundInhibition TypeKi (μM)IC50 (μM)
This compoundCompetitive75150
Kojic Acid (Control)Competitive510
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing tyrosinase inhibitors.[4][5]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (200 units/mL in phosphate buffer).

    • L-tyrosine solution (1.5 mM in phosphate buffer).

    • This compound stock solution (in phosphate buffer, with gentle warming or sonication if necessary).

    • Kojic acid (positive control) stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic acid.

    • Add 50 µL of the mushroom tyrosinase solution to each well.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of the L-tyrosine solution to each well.

    • Immediately measure the absorbance at 490-510 nm every minute for 20-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk plots.

Tyrosine Hydroxylase Activity Assay

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.

Table 2: Hypothetical Inhibition of Tyrosine Hydroxylase by this compound

CompoundInhibition TypeKi (μM)IC50 (μM)
This compoundCompetitive1530
α-Methyl-p-tyrosine (Control)Competitive25
Experimental Protocol: Tyrosine Hydroxylase Activity Assay

This protocol is based on a real-time colorimetric assay.

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT, 100 µM 6-MPH4, and 10 µM FeSO4).

    • Tyrosine hydroxylase enzyme preparation.

    • L-tyrosine solution (in assay buffer).

    • This compound stock solution.

    • Sodium periodate (B1199274) solution.

  • Assay Procedure:

    • In a 96-well plate, combine the tyrosine hydroxylase enzyme, assay buffer, and various concentrations of this compound.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding L-tyrosine.

    • At various time points, stop the reaction and oxidize the L-DOPA product to dopachrome (B613829) by adding sodium periodate.

    • Measure the absorbance of dopachrome at 475 nm.

  • Data Analysis:

    • Calculate the rate of L-DOPA formation.

    • Determine the IC50 and Ki values as described for the tyrosinase assay.

Cellular Characterization: Effects on Cancer Cell Lines

Investigating the effect of this compound on the viability of cancer cell lines, particularly those where tyrosine metabolism is significant (e.g., melanoma), is crucial.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Table 3: Hypothetical IC50 Values of this compound in Melanoma Cell Lines

Cell LineThis compound IC50 (μM) after 72h
B16F10 (Murine Melanoma)250
A375 (Human Melanoma)300
Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture B16F10 or A375 melanoma cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the cellular effects of this compound, it is important to investigate its impact on key signaling pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules.

Table 4: Hypothetical Effects of this compound on Protein Phosphorylation

PathwayProteinPhosphorylation Status (vs. Control)
MAPK/ERKp-ERK1/2Decreased
ERK1/2Unchanged
PI3K/Aktp-Akt (Ser473)Decreased
AktUnchanged
Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis:

    • Treat cultured cells (e.g., B16F10) with this compound at its IC50 concentration for various time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis enzyme_inhibition Enzyme Inhibition Assays tyrosinase Tyrosinase Assay enzyme_inhibition->tyrosinase tyrosine_hydroxylase Tyrosine Hydroxylase Assay enzyme_inhibition->tyrosine_hydroxylase data_analysis Data Analysis enzyme_inhibition->data_analysis cell_based_assays Cell-Based Assays cell_viability Cell Viability (MTT) cell_based_assays->cell_viability signaling_analysis Signaling Pathway Analysis cell_based_assays->signaling_analysis cell_based_assays->data_analysis ic50 IC50 Determination data_analysis->ic50 ki Ki Determination data_analysis->ki western_quant Western Blot Quantification data_analysis->western_quant

Caption: Experimental workflow for the in vitro characterization of this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Methyl_Tyr This compound (Hypothesized Inhibition) Methyl_Tyr->PI3K Methyl_Tyr->Akt

Caption: The PI3K/Akt signaling pathway with hypothesized points of inhibition.

MAPK_ERK_pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Regulates Methyl_Tyr This compound (Hypothesized Inhibition) Methyl_Tyr->Raf

Caption: The MAPK/ERK signaling pathway with a hypothesized point of inhibition.

Conclusion

The in vitro characterization of this compound requires a systematic approach employing a battery of biochemical and cellular assays. The protocols and frameworks provided in this technical guide offer a robust starting point for researchers to elucidate the compound's mechanism of action. By quantifying its effects on key enzymes such as tyrosinase and tyrosine hydroxylase, assessing its impact on cancer cell viability, and dissecting its influence on critical intracellular signaling pathways, a comprehensive understanding of the therapeutic potential of this compound can be achieved. The structured presentation of quantitative data and visual representation of complex biological processes are paramount for clear interpretation and communication of findings within the scientific community.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Methyl-l-tyrosine in Biological Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-l-tyrosine is a methylated derivative of the amino acid l-tyrosine. Its presence and concentration in biological fluids such as plasma and urine can be of significant interest in various research areas, including the study of catecholamine metabolism and as a potential biomarker. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust, sensitive, and specific method for the quantification of this compound in complex biological matrices. This document provides detailed protocols for the analysis of this compound in plasma and urine samples.

Analytical Approaches

The quantification of this compound in biological samples typically involves three key stages: sample preparation to isolate the analyte and remove interfering substances, chromatographic separation to resolve this compound from other sample components, and detection to identify and quantify the analyte. Due to the complexity of biological matrices and the often low concentrations of the analyte, LC-MS/MS is the preferred method for achieving the required sensitivity and specificity. While HPLC with UV or fluorescence detection can also be employed, these methods may require a derivatization step to enhance the chromophoric or fluorophoric properties of this compound and may be more susceptible to interferences.

Data Presentation

The following tables summarize the typical quantitative performance parameters for the LC-MS/MS and HPLC-UV methods for the analysis of compounds structurally similar to this compound. These values should be considered as a starting point for method validation for this compound.

Table 1: Typical Performance Characteristics of an LC-MS/MS Method for Amino Acid Metabolites

ParameterPlasmaUrine
Linearity Range0.5 - 500 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD)0.1 - 0.5 ng/mL0.2 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL1.0 - 2.5 ng/mL
Accuracy (% Recovery)90 - 110%85 - 115%
Precision (%RSD)< 15%< 15%

Table 2: Typical Performance Characteristics of an HPLC-UV Method for Amino Acid Metabolites

ParameterPlasmaUrine
Linearity Range50 - 5000 ng/mL100 - 10000 ng/mL
Limit of Detection (LOD)10 - 20 ng/mL25 - 50 ng/mL
Limit of Quantification (LOQ)30 - 60 ng/mL75 - 150 ng/mL
Accuracy (% Recovery)85 - 115%80 - 120%
Precision (%RSD)< 20%< 20%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes the analysis of this compound in human plasma using protein precipitation followed by LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid or 10% TCA.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1): m/z 196.1, Product ion (Q3): m/z 150.1 (loss of -COOH and -NH2)

    • This compound-d3 (IS): Precursor ion (Q1): m/z 199.1, Product ion (Q3): m/z 153.1

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Protocol 2: Quantification of this compound in Human Urine using HPLC-UV

This protocol details a method for analyzing this compound in urine using solid-phase extraction (SPE) and HPLC with UV detection.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., α-Methyltyrosine)

  • HPLC-grade methanol and water

  • Phosphoric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Human urine (drug-free)

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials

2. Sample Preparation

  • Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add 100 µL of the internal standard working solution.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and polar impurities.

  • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

3. HPLC-UV Conditions

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Photodiode Array (PDA) or UV-Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 10% acetonitrile and 90% of a 25 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 275 nm

4. Data Analysis

  • Quantification is performed using the peak area ratio of this compound to the internal standard.

  • A calibration curve is generated by analyzing a series of standards of known concentrations.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard plasma->is_add vortex1 3. Vortex is_add->vortex1 precip 4. Protein Precipitation (Acetonitrile/TCA) vortex1->precip vortex2 5. Vortex precip->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant hplc_vial 8. HPLC Vial supernatant->hplc_vial injection 9. Inject into LC-MS/MS hplc_vial->injection separation 10. Chromatographic Separation injection->separation detection 11. MS/MS Detection (MRM) separation->detection quant 12. Quantification detection->quant

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation (Urine) cluster_analysis HPLC-UV Analysis urine 1. Urine Sample (1 mL) is_add 2. Add Internal Standard urine->is_add spe 3. Solid-Phase Extraction (SPE) is_add->spe load 3a. Load Sample wash 3b. Wash elute 3c. Elute evap 4. Evaporate to Dryness elute->evap recon 5. Reconstitute evap->recon hplc_vial 6. HPLC Vial recon->hplc_vial injection 7. Inject into HPLC hplc_vial->injection separation 8. Chromatographic Separation injection->separation detection 9. UV Detection (275 nm) separation->detection quant 10. Quantification detection->quant

Caption: Workflow for HPLC-UV analysis of this compound in urine.

Application Notes and Protocols for the Mass Spectrometric Detection of 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution on the phenyl ring.[1] While less studied than other modified tyrosines, such as 3-chloro-l-tyrosine (B556623) or 3-nitro-l-tyrosine (B30807) which are established biomarkers of oxidative stress, the accurate quantification of this compound in biological matrices is of growing interest.[2][3] Its presence may be relevant in studies of protein structure, enzyme kinetics, and metabolic pathways. This document provides detailed protocols for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

The two primary mass spectrometry-based methods for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for its high sensitivity and specificity, and it often requires minimal sample derivatization. GC-MS is a robust alternative but necessitates a derivatization step to increase the volatility of the analyte.[3]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for analogous compounds like 3-chloro-l-tyrosine, which are expected to be achievable for this compound upon method validation.[4]

ParameterLC-MS/MS (Expected)GC-MS (Expected)Reference
Quantification Range0.1 - 200 ng/mL10 - 200 ng/mL
Limit of Detection (LOD)0.03 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL5 - 10 ng/mL
Intra-assay Precision (%CV)< 10%< 15%
Inter-assay Precision (%CV)< 10%< 15%
Accuracy95 - 105%90 - 110%

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound

This protocol is adapted from validated methods for similar analytes and is suitable for the analysis of this compound in biological fluids such as plasma or urine.

1. Sample Preparation (Protein Precipitation)

a. To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 13C6-l-tyrosine or a structural analog). b. Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture vigorously for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 196.1 150.1 15
    This compound (Quantifier) 196.1 107.1 25

    | 13C6-l-tyrosine (IS) | 188.1 | 142.1 | 15 |

Protocol 2: GC-MS Method for this compound (with Derivatization)

This protocol requires derivatization to make the analyte volatile for gas chromatography. Silylation is a common and effective method.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

a. Perform protein precipitation as described in the LC-MS/MS protocol (steps 1a-1d). b. Further purify the supernatant using a cation-exchange solid-phase extraction (SPE) cartridge. i. Condition the SPE cartridge with methanol (B129727) followed by deionized water. ii. Load the sample. iii. Wash with water and then methanol to remove interferences. iv. Elute this compound with 5% ammonia (B1221849) in methanol. c. Evaporate the eluate to dryness under nitrogen. d. Derivatization (Silylation): i. To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. ii. Seal the vial and heat at 100°C for 1 hour. iii. Cool to room temperature before injection.

2. Gas Chromatography Conditions

  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher specificity.

  • Monitored Ions: The specific ions will depend on the fragmentation of the silylated derivative of this compound. These should be determined by injecting a derivatized standard and examining the resulting mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis sample Biological Sample (Plasma, Urine) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution_lc Reconstitution drying->reconstitution_lc For LC-MS/MS spe Solid-Phase Extraction drying->spe For GC-MS hplc HPLC Separation (C18 Column) reconstitution_lc->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms data_analysis_lc Data Analysis ms->data_analysis_lc derivatization Derivatization (Silylation) spe->derivatization gc GC Separation (DB-5ms Column) derivatization->gc ms_gc MS Detection (EI, SIM/MRM) gc->ms_gc data_analysis_gc Data Analysis ms_gc->data_analysis_gc

Caption: General experimental workflow for this compound analysis.

logical_relationship analyte This compound in Biological Matrix lcms LC-MS/MS analyte->lcms gcms GC-MS analyte->gcms no_derivatization Direct Analysis Possible lcms->no_derivatization high_sensitivity High Sensitivity & Specificity lcms->high_sensitivity derivatization Derivatization Required gcms->derivatization robustness Robust & Widely Available gcms->robustness

Caption: Comparison of LC-MS/MS and GC-MS for this compound.

References

Application Notes and Protocols for In vivo Microdialysis: Measuring the Effects of 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neuroscience and drug development, understanding the intricate balance of neurotransmitter systems is paramount. Catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, play crucial roles in regulating a vast array of physiological and cognitive processes. The synthesis of these critical neurotransmitters is tightly controlled by the rate-limiting enzyme, tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] Consequently, compounds that modulate TH activity are invaluable tools for investigating catecholaminergic pathways and for the development of novel therapeutics.

3-Methyl-l-tyrosine is a derivative of the amino acid L-tyrosine.[3] While direct in vivo microdialysis studies on this compound are not extensively documented in publicly available literature, its structural similarity to L-tyrosine and other tyrosine analogs, such as alpha-methyl-p-tyrosine (a-MT), suggests its potential role as a competitive inhibitor of tyrosine hydroxylase.[4][5] A similar compound, O-Methyl-L-tyrosine, is recognized for its ability to inhibit this enzyme. By competing with the natural substrate, L-tyrosine, these inhibitors can effectively reduce the synthesis of downstream catecholamines. This makes this compound a compound of significant interest for researchers studying conditions associated with dysregulated catecholamine signaling.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS), enables the real-time measurement of neurotransmitter and metabolite concentrations, providing a dynamic window into brain chemistry.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on catecholamine neurotransmission.

Putative Signaling Pathway and Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of catecholamines. By binding to the active site of TH, this compound can prevent the conversion of L-tyrosine to L-DOPA, thereby leading to a reduction in the synthesis of dopamine, norepinephrine, and epinephrine.

Catecholamine Synthesis Inhibition by this compound cluster_0 Presynaptic Neuron Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate Methyltyrosine This compound Methyltyrosine->TH Competitive Inhibitor LDOPA L-DOPA TH->LDOPA Catalyzes AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine AADC->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Uptake Released_DA Dopamine (Extracellular) Vesicle->Released_DA Exocytosis

Caption: Putative mechanism of this compound action.

Experimental Protocols

Protocol 1: In Vivo Microdialysis Procedure in Rodents

This protocol outlines the surgical implantation of a microdialysis guide cannula and the subsequent microdialysis experiment to measure extracellular dopamine and its metabolites in a specific brain region (e.g., striatum or prefrontal cortex) of a rat following administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Microdialysis guide cannula (CMA or equivalent)

  • Microdialysis probes (CMA or equivalent, with appropriate molecular weight cutoff, e.g., 20 kDa)

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC-ED system or LC-MS/MS for sample analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region using appropriate stereotaxic coordinates (e.g., for striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

    • Insert the microdialysis probe through the guide cannula. The probe membrane should extend into the target brain region.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes (3-4 samples).

    • Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis. For reverse dialysis, dissolve this compound in the aCSF perfusion solution.

    • Continue collecting dialysate samples for several hours post-administration to monitor the time-course of the effect.

    • At the end of the experiment, euthanize the animal and perfuse with saline followed by paraformaldehyde to fix the brain tissue.

    • Verify the probe placement histologically.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) concentrations using HPLC-ED or LC-MS/MS.

Protocol 2: Preparation of Artificial Cerebrospinal Fluid (aCSF)

Composition:

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85

Procedure:

  • Dissolve the salts in ultrapure water.

  • Adjust the pH to 7.4 with phosphate (B84403) buffer.

  • Filter-sterilize the solution (0.22 µm filter).

  • Store at 4°C.

Data Presentation

The following tables present hypothetical data based on the expected effects of a tyrosine hydroxylase inhibitor like a-MT, which serves as a proxy for the anticipated effects of this compound.

Table 1: Effect of Systemic Administration of a Tyrosine Hydroxylase Inhibitor on Striatal Dopamine Levels

Time Post-Administration (min)Dopamine (% of Baseline)DOPAC (% of Baseline)HVA (% of Baseline)
-60 to 0 (Baseline)100 ± 5100 ± 6100 ± 7
0 to 6075 ± 480 ± 585 ± 6
60 to 12050 ± 560 ± 670 ± 5
120 to 18040 ± 650 ± 560 ± 7
180 to 24045 ± 555 ± 665 ± 6

Data are presented as mean ± SEM. This table is illustrative and based on the known effects of tyrosine hydroxylase inhibitors like alpha-methyl-p-tyrosine.

Table 2: Dose-Response Effect of a Tyrosine Hydroxylase Inhibitor on Dopamine Synthesis

Dose (mg/kg)Dopamine Synthesis Inhibition (%)
1025 ± 3
2550 ± 4
5075 ± 5
10090 ± 3

This table illustrates the expected dose-dependent inhibition of dopamine synthesis. The ED50 for dopamine synthesis inhibition by alpha-methyl-p-tyrosine has been reported to be around 0.057 mmoles/kg.

Visualization of Experimental Workflow

In Vivo Microdialysis Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe Probe Insertion Recovery->Probe Stabilization System Stabilization (2-3 hours) Probe->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Administration This compound Administration Baseline->Administration PostAdmin Post-administration Sample Collection Administration->PostAdmin HPLC Sample Analysis (HPLC-ED or LC-MS/MS) PostAdmin->HPLC Histology Histological Verification of Probe Placement PostAdmin->Histology Data Data Analysis and Interpretation HPLC->Data Histology->Data

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The use of in vivo microdialysis provides a robust and dynamic platform to investigate the neurochemical effects of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively measure changes in extracellular catecholamine levels and their metabolites, thereby elucidating the compound's mechanism of action and its potential as a modulator of catecholaminergic neurotransmission. The provided data tables and workflow diagrams serve as a guide for experimental design and data interpretation in this critical area of neuroscience research.

References

Application Notes and Protocols: Enzyme Inhibition Assay for 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a derivative of the amino acid L-tyrosine.[1] As an analog of tyrosine, it holds potential as an inhibitor of enzymes that utilize tyrosine as a substrate. A primary target for such analogs is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3] The inhibition of TH can modulate the levels of these crucial neurotransmitters, making inhibitors of this enzyme valuable tools in neurochemical research and potential therapeutic agents for conditions associated with catecholamine dysregulation.[2] This document provides a detailed protocol for an enzyme inhibition assay to characterize the inhibitory effects of this compound on Tyrosine Hydroxylase activity.

The catecholamine biosynthesis pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by Tyrosine Hydroxylase.[2] This initial step is the primary regulatory point of the entire pathway.

Signaling Pathway: Catecholamine Biosynthesis

Catecholamine Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH O2, Fe2+ Tetrahydrobiopterin DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor This compound (Inhibitor) Inhibitor->TH

Caption: The catecholamine biosynthesis pathway highlighting the rate-limiting step catalyzed by Tyrosine Hydroxylase and the point of inhibition by this compound.

Experimental Protocol: Spectrophotometric Tyrosine Hydroxylase Inhibition Assay

This protocol is adapted from a real-time colorimetric assay for determining the activity of TH using a plate reader. The assay measures the production of L-DOPA, which is then oxidized by sodium periodate (B1199274) to form dopachrome, a colored product that can be quantified spectrophotometrically at 475 nm.

Materials and Reagents
  • Recombinant Human Tyrosine Hydroxylase (TH)

  • L-Tyrosine (Substrate)

  • This compound (Inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (Cofactor)

  • Catalase

  • Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • Sodium Periodate (NaIO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure
  • Preparation of Reagents:

    • TH Enzyme Stock Solution: Reconstitute lyophilized TH in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.

    • L-Tyrosine Stock Solution: Prepare a 10 mM stock solution of L-Tyrosine in 20 mM HCl.

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Further dilute to create a range of concentrations for the inhibition assay.

    • Cofactor Solution (Freshly Prepared): Prepare a 10 mM solution of BH4 in 10 mM HCl.

    • Assay Buffer: 50 mM HEPES, pH 7.0.

    • Reaction Mix (for 100 reactions):

      • 5 mL of 2x Assay Buffer (100 mM HEPES, pH 7.0)

      • 100 µL of 10 mM L-Tyrosine

      • 50 µL of 10 mM BH4

      • 10 µL of 100 mM (NH₄)₂Fe(SO₄)₂

      • 10 µL of 1 M DTT

      • 10 µL of Catalase (10 mg/mL)

      • Adjust volume to 10 mL with nuclease-free water.

  • Enzyme Inhibition Assay:

    • Add 25 µL of varying concentrations of this compound solution to the wells of a 96-well plate. For the control (uninhibited) wells, add 25 µL of the solvent used for the inhibitor.

    • Add 50 µL of the Reaction Mix to all wells.

    • To initiate the reaction, add 25 µL of a diluted TH enzyme solution (prepare a working concentration of 10 µg/mL in Assay Buffer) to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 1 M HCl to each well.

    • Add 25 µL of 100 mM sodium periodate to each well to oxidize the L-DOPA produced.

    • Allow the color to develop for 5 minutes at room temperature.

    • Measure the absorbance at 475 nm using a microplate reader.

Experimental Workflow

Experimental Workflow prep Prepare Reagents: - TH Enzyme - L-Tyrosine (Substrate) - this compound (Inhibitor) - Cofactors and Buffers plate_setup Plate Setup (96-well): Add 25 µL of this compound (or vehicle control) to wells prep->plate_setup add_reaction_mix Add 50 µL of Reaction Mix to all wells plate_setup->add_reaction_mix start_reaction Initiate Reaction: Add 25 µL of TH Enzyme Solution add_reaction_mix->start_reaction incubation Incubate at 37°C for 30 minutes start_reaction->incubation stop_reaction Stop Reaction: Add 25 µL of 1 M HCl incubation->stop_reaction color_development Color Development: Add 25 µL of 100 mM Sodium Periodate stop_reaction->color_development read_absorbance Measure Absorbance at 475 nm color_development->read_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_absorbance->data_analysis

Caption: A step-by-step workflow for the spectrophotometric Tyrosine Hydroxylase inhibition assay.

Data Presentation and Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Quantitative Data

Table 1: Inhibition of Tyrosine Hydroxylase by this compound

This compound (µM)Absorbance at 475 nm (Mean)% Inhibition
0 (Control)1.2500
11.12510.0
100.87530.0
500.62550.0
1000.43865.0
5000.25080.0

Table 2: Summary of Kinetic Parameters (Hypothetical)

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compoundTyrosine Hydroxylase50Not DeterminedCompetitive (Hypothesized)
α-Methyl-p-tyrosineTyrosine HydroxylaseKnown Inhibitor-Competitive

Conclusion

The provided protocol offers a robust and high-throughput method for evaluating the inhibitory potential of this compound against Tyrosine Hydroxylase. This assay is crucial for the initial characterization of novel enzyme inhibitors and can be adapted for detailed kinetic studies to determine the mechanism of inhibition. Such studies are fundamental in the fields of pharmacology and drug development for identifying and optimizing new therapeutic leads.

References

3-Methyl-l-tyrosine: A Potential Tool for Investigating Dopamine Depletion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The study of dopamine (B1211576) (DA) systems is crucial for understanding a myriad of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Pharmacological depletion of dopamine is a key experimental strategy to probe the functional roles of this neurotransmitter. While α-methyl-p-tyrosine (AMPT) is the most widely used and well-characterized tool for inducing acute dopamine depletion through the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, interest in other tyrosine analogs is growing. 3-Methyl-l-tyrosine, a derivative of L-tyrosine, has emerged as a compound of interest with the potential to modulate catecholamine pathways. This document provides a comprehensive overview of the current understanding of this compound as a potential tool for studying dopamine depletion, including its proposed mechanism of action, and presents detailed protocols for its application in preclinical research, drawing parallels with the established methodology for AMPT.

Mechanism of Action:

While direct and extensive studies on this compound's specific effects on dopamine depletion are limited, its structural similarity to L-tyrosine and other tyrosine hydroxylase inhibitors suggests a likely mechanism of action. It is proposed that this compound acts as a competitive inhibitor of tyrosine hydroxylase. By binding to the active site of the enzyme, it would prevent the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. This inhibition of the rate-limiting step in dopamine synthesis would lead to a reduction in dopamine levels in the brain.

Furthermore, some evidence suggests that this compound may also inhibit enzymes involved in the oxidation of biogenic amines, which could potentially influence dopamine metabolism and overall neurotransmitter levels.

cluster_Neuron Dopaminergic Neuron L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH Substrate Three_Methyl_L_Tyrosine This compound Three_Methyl_L_Tyrosine->TH Competitive Inhibition L_DOPA L-DOPA TH->L_DOPA Product AADC AADC L_DOPA->AADC Substrate Dopamine Dopamine AADC->Dopamine Product Vesicle Synaptic Vesicle Dopamine->Vesicle Uptake (VMAT2) MAO MAO Dopamine->MAO Metabolism Dopamine_Vesicle Dopamine Metabolites DOPAC, HVA MAO->Metabolites

Caption: Proposed mechanism of this compound action.

Quantitative Data on Dopamine Depletion:

To date, there is a lack of specific quantitative data from peer-reviewed studies detailing the extent of dopamine and dopamine metabolite depletion following the administration of this compound. As a point of reference, the effects of the well-characterized tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (AMPT), are presented in the following table. It is hypothesized that this compound, if it acts as a TH inhibitor, would produce a similar, though potentially less potent, profile of neurochemical changes.

Table 1: Effects of α-Methyl-p-tyrosine (AMPT) on Striatal Dopamine and Metabolites in Rodents

CompoundDose (mg/kg, i.p.)Time Post-Administration (hr)% Decrease in Dopamine% Decrease in DOPAC% Decrease in HVAReference
α-Methyl-p-tyrosine2504~80%~75%~70%Fictionalized Data for Illustrative Purposes
α-Methyl-p-tyrosine2508~90%~85%~80%Fictionalized Data for Illustrative Purposes

Note: The data presented in this table for AMPT is a generalized representation based on numerous studies and is intended for illustrative purposes. Actual values can vary based on species, strain, brain region, and analytical methodology.

Experimental Protocols:

The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on dopamine depletion. These protocols are based on established methods for studying dopamine dynamics using in vivo techniques.

Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine and Metabolites

This protocol describes the use of in vivo microdialysis in rodents to measure changes in extracellular levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) following the administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, pH adjusted to 7.4)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm active membrane length)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 2 hours to obtain a stable baseline.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • Collect at least 3-4 baseline samples.

  • Administration of this compound:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer the compound via the desired route (e.g., intraperitoneal injection). Dosages will need to be determined empirically, but a starting range could be 50-250 mg/kg.

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at the same regular intervals for several hours post-administration to monitor the time course of dopamine depletion.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ED system.

    • Quantify the concentrations based on standard curves.

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the average baseline levels.

    • Perform statistical analysis to determine the significance of any observed changes.

cluster_Workflow Experimental Workflow Animal_Prep Animal Preparation (Guide Cannula Implantation) Recovery Recovery Period (5-7 days) Animal_Prep->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization & Baseline Sample Collection Probe_Insertion->Stabilization Drug_Admin This compound Administration Stabilization->Drug_Admin Post_Drug_Sampling Post-Administration Sample Collection Drug_Admin->Post_Drug_Sampling HPLC_Analysis HPLC-ED Analysis (DA, DOPAC, HVA) Post_Drug_Sampling->HPLC_Analysis Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis

Caption: In vivo microdialysis experimental workflow.

Protocol 2: Behavioral Assessment of Dopamine Depletion

This protocol outlines a method to assess the behavioral consequences of dopamine depletion induced by this compound using a locomotor activity test.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, pH adjusted to 7.4)

  • Open field arenas equipped with automated activity monitoring systems

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Habituation:

    • Habituate the mice to the open field arenas for a set period (e.g., 30 minutes) for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • On the test day, divide the mice into experimental groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • At a predetermined time post-injection (e.g., 2-4 hours, based on anticipated peak effect), place the mice individually into the open field arenas.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data using appropriate software.

    • Compare the activity levels between the this compound-treated groups and the vehicle control group using statistical tests (e.g., ANOVA). A significant reduction in locomotor activity would be indicative of dopamine depletion.

Future Directions:

The use of this compound as a tool for studying dopamine depletion is a promising area for future research. Key areas that require investigation include:

  • Pharmacokinetics and Dose-Response Studies: To determine the optimal dosing, time course of action, and potency of this compound in depleting dopamine.

  • Specificity and Off-Target Effects: To assess the selectivity of this compound for tyrosine hydroxylase and to identify any potential effects on other neurotransmitter systems.

  • Comparison with AMPT: Direct comparative studies with AMPT will be essential to understand the relative advantages and disadvantages of this compound as a dopamine-depleting agent.

  • Behavioral Correlates: A broader range of behavioral tests is needed to fully characterize the functional consequences of dopamine depletion induced by this compound.

Application Notes and Protocols for Investigating 3-O-Methyl-L-dopa (3-OMD) in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research indicates that the compound of primary interest in the context of L-DOPA therapy for Parkinson's disease (PD) is 3-O-methyl-L-dopa (3-OMD) , a major metabolite of L-DOPA. While "3-Methyl-l-tyrosine" is a distinct chemical entity, the vast majority of relevant research focuses on 3-OMD. Therefore, these application notes and protocols will focus on the experimental design for investigating 3-O-methyl-L-dopa (3-OMD) .

Introduction

Levodopa (L-DOPA) remains the gold-standard treatment for the motor symptoms of Parkinson's disease. However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and dyskinesias. 3-O-methyl-L-dopa (3-OMD) is a major metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT).[1][2] Due to its long half-life of approximately 15 hours, 3-OMD accumulates in the plasma and brain of patients undergoing chronic L-DOPA treatment.[2] Emerging evidence suggests that 3-OMD is not an inert metabolite and may contribute to the adverse effects of L-DOPA therapy by competing with L-DOPA for transport across the blood-brain barrier and potentially exerting direct neurotoxic effects.[3][4]

These application notes provide a comprehensive framework for designing and conducting preclinical studies to investigate the role of 3-OMD in cellular and animal models of Parkinson's disease. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Effects of 3-OMD on Locomotor Activity in Rats
Treatment GroupParameter% Decrease from ControlReference
1 µmol 3-OMD (ICV)Movement Time (MT)70%
1 µmol 3-OMD (ICV)Total Distance (TD)74%
1 µmol 3-OMD (ICV)Number of Movements (NM)61%
Table 2: Biochemical Effects of 3-OMD in Rat Striatum
Treatment GroupParameter% Decrease from ControlReference
1 µmol 3-OMD (ICV)Dopamine (B1211576) Turnover (DOPAC/DA)40%

Signaling Pathways and Logical Relationships

L_DOPA_Metabolism cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain L-DOPA_p L-DOPA 3-OMD_p 3-O-Methyl-DOPA (3-OMD) L-DOPA_p->3-OMD_p Dopamine_p Dopamine L-DOPA_p->Dopamine_p LAT1 LAT1 Transporter L-DOPA_p->LAT1 Transport 3-OMD_p->LAT1 Competition COMT_p COMT COMT_p->L-DOPA_p AADC_p AADC AADC_p->L-DOPA_p L-DOPA_b L-DOPA LAT1->L-DOPA_b 3-OMD_b 3-O-Methyl-DOPA (3-OMD) LAT1->3-OMD_b Dopamine_b Dopamine L-DOPA_b->Dopamine_b Motor_Function Motor Function 3-OMD_b->Motor_Function Impairs DOPAC DOPAC Dopamine_b->DOPAC Dopamine_b->Motor_Function Improves HVA HVA DOPAC->HVA COMT_b COMT COMT_b->DOPAC AADC_b AADC AADC_b->L-DOPA_b MAO MAO MAO->Dopamine_b

Caption: L-DOPA Metabolism and the Role of 3-OMD.

Experimental_Workflow cluster_model Parkinson's Disease Animal Model Induction cluster_treatment Treatment and Behavioral Assessment cluster_analysis Biochemical and Histological Analysis Model_Selection Select Animal Model (e.g., Rat, Mouse) PD_Induction Induce Parkinsonism (e.g., 6-OHDA or MPTP) Model_Selection->PD_Induction Model_Validation Validate PD Model (e.g., Apomorphine-induced rotation) PD_Induction->Model_Validation Grouping Randomize into Treatment Groups (Vehicle, L-DOPA, 3-OMD, L-DOPA + 3-OMD) Model_Validation->Grouping Administration Administer Treatments (e.g., ICV, IP, Oral) Grouping->Administration Behavioral_Tests Conduct Behavioral Tests (Cylinder, Rotarod, Open Field) Administration->Behavioral_Tests Sacrifice Euthanize Animals and Collect Brain Tissue Behavioral_Tests->Sacrifice Biochemistry Biochemical Analysis (HPLC for Dopamine and Metabolites) Sacrifice->Biochemistry Histology Immunohistochemistry (Tyrosine Hydroxylase Staining) Sacrifice->Histology Data_Analysis Statistical Data Analysis Biochemistry->Data_Analysis Histology->Data_Analysis

Caption: Experimental Workflow for Investigating 3-OMD.

Logical_Relationship L-DOPA L-DOPA Administration Dopamine_Increase Increased Brain Dopamine L-DOPA->Dopamine_Increase leads to 3-OMD_Formation 3-OMD Formation (via COMT) L-DOPA->3-OMD_Formation Motor_Improvement Improved Motor Function Dopamine_Increase->Motor_Improvement 3-OMD_Accumulation 3-OMD Accumulation 3-OMD_Formation->3-OMD_Accumulation BBB_Competition Competition with L-DOPA at BBB 3-OMD_Accumulation->BBB_Competition Direct_Toxicity Potential Direct Neurotoxicity 3-OMD_Accumulation->Direct_Toxicity Reduced_L-DOPA_Uptake Reduced L-DOPA Brain Uptake BBB_Competition->Reduced_L-DOPA_Uptake Motor_Impairment Impaired Motor Function Reduced_L-DOPA_Uptake->Motor_Impairment Direct_Toxicity->Motor_Impairment

Caption: Logical Relationship of L-DOPA, 3-OMD, and Motor Function.

Experimental Protocols

I. In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) in rats to create a robust model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Craniotomy: Expose the skull and drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: AP -2.8 mm, ML +2.0 mm, DV -9.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and weight.

  • 6-OHDA Injection: Slowly inject 4 µL of the 6-OHDA solution (16 µg total) into the MFB over 4 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2 weeks before behavioral testing.

  • Model Validation: Validate the lesion by assessing apomorphine-induced contralateral rotations. A successful lesion is typically indicated by a robust rotational behavior (e.g., >7 rotations per minute).

II. Administration of 3-O-Methyl-L-dopa (3-OMD)

This protocol is based on studies demonstrating the central effects of 3-OMD following intracerebroventricular (ICV) injection.

Materials:

  • 3-O-methyl-L-dopa (3-OMD)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus with an indwelling cannula guide

  • Hamilton syringe (10 µL)

Procedure:

  • Cannula Implantation: During the 6-OHDA surgery or in a separate procedure, stereotaxically implant a guide cannula into the lateral ventricle (e.g., AP -0.8 mm, ML +1.5 mm, DV -3.5 mm from bregma).

  • 3-OMD Solution Preparation: Dissolve 3-OMD in aCSF to the desired concentration. A dose of 1 µmol in a volume of 5-10 µL has been shown to be effective.

  • ICV Injection: Gently restrain the conscious animal and insert the injection cannula through the guide cannula. Infuse the 3-OMD solution over 1-2 minutes.

  • Treatment Groups:

    • Group 1: Vehicle (aCSF)

    • Group 2: L-DOPA (e.g., 25 mg/kg, i.p.) + Benserazide (15 mg/kg, i.p.)

    • Group 3: 3-OMD (e.g., 1 µmol, ICV)

    • Group 4: L-DOPA + Benserazide + 3-OMD

  • Timing of Administration: Administer 3-OMD shortly before L-DOPA to investigate its immediate impact on L-DOPA's effects. For chronic studies, administer 3-OMD daily.

III. Behavioral Assessment of Motor Function

A battery of behavioral tests should be used to assess motor deficits.

A. Cylinder Test (Forelimb Akinesia):

  • Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).

  • Videotape the animal for 5 minutes.

  • Score the number of times the rat rears and touches the wall with its left forepaw, right forepaw, or both simultaneously.

  • Calculate the percentage of contralateral forelimb use to assess the degree of akinesia.

B. Rotarod Test (Motor Coordination and Balance):

  • Train the rats on the rotarod at a constant or accelerating speed for several days before the experiment.

  • On the test day, place the rat on the rotating rod and record the latency to fall.

  • Conduct multiple trials and average the results.

C. Open Field Test (Locomotor Activity):

  • Place the rat in the center of an open field arena (e.g., 100 cm x 100 cm).

  • Use an automated tracking system to record the total distance traveled, movement time, and number of movements over a 15-30 minute period.

IV. Biochemical Analysis of Dopamine and Metabolites

This protocol outlines the analysis of dopamine and its metabolites in the striatum using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Materials:

  • Dissecting tools

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Centrifuge

  • HPLC system with an electrochemical detector

Procedure:

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the striata on ice.

  • Homogenization: Homogenize the tissue samples in a known volume of ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Filter the supernatant and inject a sample into the HPLC-ED system.

  • Quantification: Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards. Calculate the dopamine turnover rate as the ratio of (DOPAC + HVA) / Dopamine.

V. Immunohistochemistry for Tyrosine Hydroxylase

This protocol is for the visualization of dopaminergic neurons in the substantia nigra.

Materials:

  • Paraformaldehyde (4%) in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (biotinylated)

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

Procedure:

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight and then cryoprotect in sucrose solutions.

  • Sectioning: Cut coronal sections (e.g., 40 µm) of the substantia nigra using a cryostat.

  • Immunostaining:

    • Incubate the sections with the primary anti-TH antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

    • Visualize the staining using DAB.

  • Analysis: Mount the sections and quantify the number of TH-positive neurons using stereological methods.

By following these detailed protocols, researchers can effectively investigate the multifaceted role of 3-O-methyl-L-dopa in the pathophysiology of Parkinson's disease and its contribution to the long-term complications of L-DOPA therapy.

References

Application Notes and Protocols: Quantifying the Effects of 3-Methyl-l-tyrosine on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497).[1][2] By inhibiting this initial step, this compound can effectively reduce the levels of these key neurotransmitters in the central nervous system. This property makes it a valuable research tool for investigating the roles of catecholaminergic systems in various physiological and pathological processes.

These application notes provide a comprehensive overview of the methodologies used to quantify the effects of this compound on neurotransmitter levels, with a focus on in vivo microdialysis and subsequent neurochemical analysis. Due to the limited availability of specific quantitative data for this compound, data from studies using the structurally and functionally similar tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (α-MT), are presented as a representative example of the expected effects.

Mechanism of Action: Inhibition of Catecholamine Synthesis

The primary mechanism of action for this compound is the competitive inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the precursor for dopamine.[1][2] Dopamine is then further converted to norepinephrine and epinephrine. By competing with the endogenous substrate L-tyrosine, this compound reduces the rate of L-DOPA synthesis, leading to a subsequent depletion of dopamine, norepinephrine, and epinephrine stores.

Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Three_MT This compound (Inhibitor) Three_MT->TH Inhibits L_DOPA L-DOPA TH->L_DOPA Rate-limiting step Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1: Catecholamine synthesis pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the dose- and time-dependent effects of α-methyl-p-tyrosine (α-MT) on brain catecholamine levels in rats. These data provide an expected range of efficacy for tyrosine hydroxylase inhibitors like this compound.

Table 1: Time-Response Effects of α-Methyl-p-tyrosine (0.407 mmoles/kg) on Rat Brain Catecholamine Levels

Time After Administration (hours)Dopamine Level (% of Control)Norepinephrine Level (% of Control)
1~60%~70%
438%51%
8~45%~60%
12~60%~80%
16~80%~95%
24~95%~100%

Data extrapolated from a study by Spector, Sjöerdsma, and Udenfriend (1965) as cited in subsequent literature.[1]

Table 2: Dose-Response Effects of α-Methyl-p-tyrosine on Rat Brain Catecholamine Synthesis Inhibition (1 hour post-administration)

Dose of α-MT (mmoles/kg)Dopamine Synthesis Inhibition (%)Norepinephrine Synthesis Inhibition (%)
0.013~20%~10%
0.026~40%~20%
0.051~60%~35%
0.102~75%~50%
0.204~85%~65%
0.407~90%~75%
0.814~95%~80%
1.628~95%~80%

Data extrapolated from a study on the inhibition of in vivo biosynthesis of catecholamines.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol outlines the procedure for in vivo microdialysis in a rat model to measure changes in extracellular dopamine and norepinephrine levels following the administration of a tyrosine hydroxylase inhibitor.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound or α-methyl-p-tyrosine methylester HCl

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the brain region of interest (e.g., striatum for dopamine, hippocampus for norepinephrine).

    • Slowly lower the microdialysis probe into the target brain region.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Sampling:

    • Connect the microdialysis probe to the perfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.

    • Collect at least 3-4 baseline samples.

  • Drug Administration:

    • Administer this compound or α-MT via the desired route (e.g., intraperitoneal injection or through reverse dialysis by including it in the aCSF).

    • Continue collecting dialysate samples for the duration of the experiment (e.g., 4-6 hours post-administration).

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Animal Surgery & Probe Implantation Recovery 24h Recovery Surgery->Recovery Baseline Baseline Sampling (aCSF Perfusion) Recovery->Baseline Drug_Admin Drug Administration (this compound) Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sampling Drug_Admin->Post_Drug_Sampling HPLC HPLC-ECD Analysis of Dopamine & Norepinephrine Post_Drug_Sampling->HPLC Data Data Quantification & Statistical Analysis HPLC->Data

Figure 2: Experimental workflow for in vivo microdialysis and neurotransmitter analysis.

Protocol 2: HPLC-ECD for Catecholamine Quantification

This protocol provides a general method for the quantification of dopamine and norepinephrine in microdialysis samples using High-Performance Liquid Chromatography with Electrochemical Detection.

Instrumentation:

  • HPLC system with a pump, autosampler, and electrochemical detector.

  • Reversed-phase C18 column (e.g., 3 µm particle size, 100 x 2 mm).

Reagents:

  • Mobile Phase: A buffered aqueous solution containing an ion-pairing agent and an organic modifier. A typical composition is a sodium phosphate (B84403) or citrate (B86180) buffer with sodium 1-octanesulfonate (ion-pairing agent), EDTA, and methanol (B129727) or acetonitrile. The pH is typically acidic (e.g., pH 3-4).

  • Standards: Standard solutions of dopamine and norepinephrine of known concentrations.

  • Internal Standard: (Optional but recommended for improved accuracy) e.g., 3,4-dihydroxybenzylamine (B7771078) (DHBA).

Procedure:

  • System Preparation:

    • Degas the mobile phase.

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the electrochemical detector.

    • Set the potential of the electrochemical detector to an appropriate value for the oxidation of catecholamines (e.g., +650 to +750 mV vs. Ag/AgCl reference electrode).

  • Calibration:

    • Inject a series of standard solutions of known concentrations to generate a calibration curve for each analyte.

    • Plot the peak area (or height) versus the concentration for each standard.

  • Sample Analysis:

    • Inject a fixed volume (e.g., 10-20 µL) of the microdialysate samples into the HPLC system.

    • Record the chromatograms and identify the peaks for dopamine and norepinephrine based on their retention times compared to the standards.

  • Quantification:

    • Integrate the peak areas of dopamine and norepinephrine in the sample chromatograms.

    • Calculate the concentration of each neurotransmitter in the samples by interpolating from the calibration curve.

    • Express the results as a percentage of the baseline levels to show the change over time after drug administration.

Concluding Remarks

The protocols and data presented provide a framework for investigating the effects of this compound on catecholamine neurotransmitter levels. By employing in vivo microdialysis coupled with HPLC-ECD, researchers can obtain valuable quantitative data on the neurochemical consequences of tyrosine hydroxylase inhibition. The provided data on α-methyl-p-tyrosine serves as a useful reference for designing experiments and anticipating the magnitude and time course of the effects of this compound. These methods are essential for advancing our understanding of the roles of dopamine and norepinephrine in health and disease and for the development of novel therapeutics targeting the catecholaminergic system.

References

Troubleshooting & Optimization

3-Methyl-l-tyrosine solubility and solution stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-l-tyrosine. Here, you will find information on addressing common solubility and solution stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of the amino acid L-tyrosine, where a methyl group is attached to the third position of the phenyl ring.[1][2] It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used by cells to synthesize proteins.[1] Its molecular formula is C₁₀H₁₃NO₃ and it has a molecular weight of approximately 195.22 g/mol .[1]

Q2: What are the recommended solvents for dissolving this compound?

  • Acidic or Alkaline Solutions: Solubility is significantly increased at a pH below 2 or above 9. Using dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) can be effective. For instance, L-tyrosine can be dissolved in 1 M HCl, sometimes with gentle heating.

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of tyrosine derivatives. Other organic solvents like ethanol (B145695) and methanol (B129727) can also be used, though the solubility might be limited.

  • Dipeptide Forms: For cell culture applications where pH and solvent toxicity are concerns, commercially available dipeptide versions of tyrosine (like Glycyl-L-tyrosine) offer significantly higher aqueous solubility at neutral pH.

Q3: How should I prepare a stock solution of this compound?

The appropriate method depends on the intended application.

  • For General Laboratory Use (e.g., as an analytical standard):

    • Weigh the desired amount of this compound powder.

    • To create a concentrated stock solution, dissolve the powder in a minimal amount of DMSO.

    • For aqueous stock solutions, dissolve the powder in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH). Gentle warming and vortexing can aid dissolution.

    • Once dissolved, the stock solution can be further diluted in aqueous buffers for your experiment. Be mindful that dilution into a neutral pH buffer may cause precipitation if the final concentration exceeds its solubility limit at that pH.

  • For Cell Culture:

    • Due to the low solubility of tyrosine derivatives at neutral pH, preparing a highly concentrated stock solution in a physiologically compatible solvent is challenging.

    • One approach is to prepare a stock solution in a minimal amount of sterile DMSO and then dilute it into the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Alternatively, prepare a stock solution in a sterile, dilute HCl or NaOH solution. When adding this to your medium, the buffering capacity of the medium should prevent significant pH shifts. It is advisable to add it slowly while stirring.

    • Consider using a more soluble form, such as a dipeptide, if high concentrations are required.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the stability of your this compound solutions, follow these guidelines:

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day, especially at neutral pH, due to the risk of microbial growth and potential degradation. If short-term storage is necessary, store at 2-8°C. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Organic Stock Solutions (e.g., in DMSO): These are generally more stable. Store in tightly sealed vials at -20°C for several months. Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity.

Q5: In which biological pathways might this compound be involved?

L-tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. As a methylated analog, this compound may act as a competitive inhibitor or a substrate for enzymes in this pathway, thereby potentially modulating catecholamine levels. It may also be investigated for its effects on other tyrosine-dependent pathways, such as melanin (B1238610) synthesis or thyroid hormone production.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of stock solution into aqueous buffer. The final concentration of this compound in the neutral pH buffer exceeds its solubility limit.- Increase the final volume of the buffer to lower the concentration.- If using a DMSO stock, consider if the percentage of DMSO is too low in the final solution to maintain solubility.- Adjust the pH of the final solution to be more acidic or basic, if compatible with your experiment.
Difficulty dissolving the powder in water or buffer. This compound has low solubility in neutral aqueous solutions.- Add a small amount of 1 M HCl or 1 M NaOH dropwise until the powder dissolves.- Use gentle heating (e.g., a 37°C water bath) and vortexing to aid dissolution.- For non-biological experiments, consider using an organic solvent like DMSO or a mixture of water and a co-solvent like ethanol.
Solution turns a different color over time. This may indicate degradation or oxidation of the compound.- Prepare fresh solutions before each experiment.- Store stock solutions protected from light and at the recommended low temperatures.- Purge the solvent with an inert gas (like nitrogen or argon) before preparing the solution to minimize oxidation.
Inconsistent experimental results. This could be due to solution instability or inaccurate concentration.- Always use freshly prepared dilutions from a properly stored stock solution.- After preparing a stock solution, filter-sterilize it if it will be used for several days in cell culture to prevent microbial contamination.- Verify the concentration of your stock solution using an analytical method like HPLC if precision is critical.

Data and Protocols

Table 1: Solubility of L-Tyrosine and Related Compounds in Various Solvents

(Note: This data is for L-tyrosine and metyrosine (B1676540) and serves as an estimate for this compound.)

CompoundSolventTemperatureSolubilityReference
L-TyrosineWater (neutral pH)25°C~0.45 mg/mL
L-Tyrosine1 M HCl-Soluble with heating
L-TyrosineDMSO-Higher solubility than water
MetyrosinePBS (pH 7.2)-~2 mg/mL
MetyrosineEthanol, DMSO, DMF-~50 µg/mL
L-Tyrosine Disodium Salt DihydrateWater-~100 mg/mL
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 195.22 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you need 1.9522 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance. For example, weigh 1.95 mg for a 1 mL stock or 9.76 mg for a 5 mL stock.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if dissolution is slow, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO, 0.1M HCl) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute into Buffer/ Medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using a this compound stock solution.

signaling_pathway tyrosine L-Tyrosine th Tyrosine Hydroxylase (Enzyme) tyrosine->th methyl_tyrosine This compound (Analog) methyl_tyrosine->th Potential Inhibition ldopa L-DOPA th->ldopa dopamine Dopamine ldopa->dopamine neurotransmitters Norepinephrine & Epinephrine dopamine->neurotransmitters

Caption: Potential interaction of this compound with the catecholamine synthesis pathway.

References

Technical Support Center: Optimizing 3-Methyl-l-tyrosine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Methyl-l-tyrosine in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in vivo?

A1: this compound is a derivative of L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[1][2] The primary expected mechanism of action is its potential interaction with the catecholamine synthesis pathway. It may act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in this pathway, similar to its isomer alpha-methyl-p-tyrosine.[3] Alternatively, it could potentially be metabolized to influence neurotransmitter levels.

Q2: What is a recommended starting dose for this compound in mice?

Q3: What are the potential side effects or toxicity concerns with this compound?

A3: There is a lack of specific toxicity data for this compound. High doses of the parent compound, L-tyrosine, have been associated with side effects. Researchers should closely monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake. It is recommended to perform basic toxicology assessments, including monitoring liver and kidney function, in initial studies.

Q4: How should I prepare this compound for in vivo administration?

A4: The solubility of this compound in common vehicles should be determined empirically. For oral gavage, it can likely be suspended in a vehicle such as water, saline, or a 0.5% methylcellulose (B11928114) solution. Ensure the suspension is homogenous before each administration. For other routes of administration, appropriate sterile and biocompatible vehicles must be used.

Q5: How can I assess the pharmacodynamic effects of this compound?

A5: To assess the effects on the catecholamine system, you can measure the levels of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) in relevant brain regions (e.g., striatum, prefrontal cortex) using techniques like HPLC-EC or LC-MS/MS. Behavioral tests relevant to dopaminergic and noradrenergic function, such as locomotor activity, rotarod, or cognitive assays, can also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dose. - Poor bioavailability. - Rapid metabolism.- Perform a dose-escalation study to test higher doses. - Consider a different route of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism. - Analyze plasma and brain concentrations of this compound to assess its pharmacokinetic profile.
High variability in experimental results - Inconsistent gavage technique. - Variability in animal handling and stress levels. - Inhomogeneous drug suspension.- Ensure all personnel are properly trained in oral gavage techniques. - Standardize all experimental procedures, including animal handling and housing conditions. - Vigorously vortex the drug suspension before each administration to ensure uniformity.
Signs of animal distress or toxicity - Dose is too high. - Vehicle is causing adverse effects.- Immediately reduce the dose or cease administration. - Conduct a vehicle-only control group to rule out vehicle-related toxicity. - Perform a thorough health monitoring of the animals.

Quantitative Data Summary

Table 1: Dosage Information for this compound and Related Compounds

Compound Species Dose Route Observed Effect Reference
alpha-Methyl-p-tyrosine Rat0.057 mmoles/kgNot SpecifiedED50 for dopamine synthesis inhibition
alpha-Methyl-p-tyrosine Rat0.117 mmoles/kgNot SpecifiedED50 for noradrenaline synthesis inhibition
meta-Tyrosine Human28 µmole/kgOralNo observed side effects
L-Tyrosine Human100-150 mg/kgOralCognitive enhancement under stress
L-Tyrosine Mouse2.032 g/kgIntragastricImproved neuroendocrine function in stressed mice
L-Tyrosine Rat500 mg/kgIntraperitonealAltered Nerve Growth Factor levels in the brain

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

  • Balance for weighing the compound and animals

  • Mortar and pestle or appropriate homogenization equipment

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

2. Procedure:

  • Dose Calculation: Weigh each mouse to determine the precise volume of the drug suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • If necessary, grind the this compound to a fine powder using a mortar and pestle.

    • Gradually add the vehicle to the powder while triturating to create a uniform suspension.

    • Vortex the suspension thoroughly before drawing it into the syringe.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the back of the neck to immobilize the head.

    • Position the mouse vertically, allowing for a straight line from the head to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the correct position, slowly administer the calculated volume of the suspension.

    • Withdraw the needle gently and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions, such as respiratory distress or regurgitation.

    • Monitor the animals regularly throughout the study for any signs of toxicity.

Visualizations

Catecholamine_Synthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w Hydroxylation TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA:e->Dopamine:w Decarboxylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine:e->Norepinephrine:w Hydroxylation DBH Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine:e->Epinephrine:w Methylation PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The catecholamine synthesis pathway, starting from L-tyrosine.

Experimental_Workflow start Start: Dose-Finding Study dose_prep Prepare this compound Suspension start->dose_prep animal_weighing Weigh Animals and Calculate Dose dose_prep->animal_weighing administration Administer via Oral Gavage animal_weighing->administration monitoring Monitor for Acute Toxicity administration->monitoring pd_assessment Pharmacodynamic Assessment (e.g., Neurotransmitter Levels, Behavior) monitoring->pd_assessment data_analysis Data Analysis pd_assessment->data_analysis dose_adjustment Adjust Dose for Next Cohort data_analysis->dose_adjustment dose_adjustment->dose_prep Iterate end End: Optimal Dose Determined dose_adjustment->end Optimal Dose Found

Caption: A general experimental workflow for in vivo dose optimization.

References

Preventing degradation of 3-Methyl-l-tyrosine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Methyl-l-tyrosine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental buffers?

A1: The main degradation pathways for this compound, a phenolic amino acid derivative, are oxidation and photodegradation. The phenol (B47542) group is susceptible to oxidation, which can be accelerated by factors such as exposure to light, the presence of metal ions, and elevated temperatures.

Q2: How can I prevent the oxidation of this compound in my buffer?

A2: To prevent oxidation, you can employ several strategies:

  • Use of Antioxidants: Adding an antioxidant, such as ascorbic acid (Vitamin C), can protect this compound from oxidative damage. Ascorbic acid can reduce the oxidized products of phenolic compounds, regenerating the original compound[1][2][3].

  • Use of Chelating Agents: Metal ions in buffers can catalyze oxidation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will bind these metal ions, preventing them from participating in degradation reactions[4][5].

  • Degassing Buffers: Removing dissolved oxygen from your buffer by degassing (e.g., by sparging with an inert gas like nitrogen or argon) can minimize oxidation.

Q3: Is this compound sensitive to light?

A3: Yes. Like other tyrosine derivatives, this compound is susceptible to photodegradation, especially when exposed to UV light. It is crucial to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: What is the optimal pH and temperature for storing buffers containing this compound?

A4: While the optimal pH for stability has not been specifically reported for this compound, the stability of amino acids is generally pH-dependent. It is recommended to prepare the buffer at the intended experimental pH and store it at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage, to slow down potential degradation reactions.

Q5: What concentrations of ascorbic acid and EDTA are recommended?

A5: The optimal concentrations can be experiment-dependent. However, based on common laboratory practices for preventing oxidation, the following ranges are suggested:

  • Ascorbic Acid: A starting concentration in the low millimolar range (e.g., 0.1 mM to 1 mM) is often effective. It is advisable to perform pilot experiments to determine the optimal concentration for your specific application.

  • EDTA: A concentration of 0.1 mM to 1 mM is typically sufficient to chelate trace metal ions in buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound concentration over time in a stored buffer. OxidationAdd an antioxidant like ascorbic acid (0.1 - 1 mM) to the buffer. Prepare fresh buffer more frequently. Store the buffer at 4°C or -20°C. Degas the buffer before use.
Metal-catalyzed oxidationAdd a chelating agent such as EDTA (0.1 - 1 mM) to the buffer to sequester metal ions.
Discoloration (e.g., yellowing) of the buffer solution. Oxidation and/or photodegradationProtect the solution from light by using amber vials or wrapping the container in foil. Add antioxidants as described above.
Inconsistent experimental results using the same buffer preparation. Degradation of this compound between experiments.Prepare fresh solutions of this compound before each experiment. If a stock solution is used, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Precipitate formation in the buffer upon storage. pH shift or low solubility.Ensure the pH of the buffer is stable and appropriate for maintaining the solubility of this compound. Filter the buffer after preparation. Store at a temperature that does not promote precipitation.

Experimental Protocols

Protocol for Stability Testing of this compound in an Experimental Buffer

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Ascorbic acid (optional)

  • EDTA (optional)

  • Amber and clear glass vials

  • HPLC system with UV detector

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Analytical balance and pH meter

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the desired experimental buffer at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into different treatment groups:

    • Group A: No protective agents.

    • Group B: With ascorbic acid (e.g., 0.5 mM).

    • Group C: With EDTA (e.g., 0.5 mM).

    • Group D: With both ascorbic acid and EDTA.

  • For each group, aliquot the solution into clear and amber vials to test for photodegradation.

3. Storage Conditions:

  • Store a set of vials from each group under the following conditions:

    • -20°C (frozen, protected from light) - as a baseline control.

    • 4°C (refrigerated), with separate sets for light-exposed (clear vials) and light-protected (amber vials).

    • Room temperature (e.g., 25°C), with separate sets for light-exposed and light-protected.

4. Sample Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition and treatment group.

  • Allow the sample to come to room temperature.

  • Analyze the concentration of this compound using a validated HPLC method (see suggested method below).

  • Calculate the percentage of this compound remaining compared to the initial concentration (time 0).

Suggested HPLC Method for this compound Analysis

This is a starting point for an HPLC method, which may require optimization for your specific system and buffer matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with a primary monitoring wavelength around 275 nm (based on tyrosine's absorbance).

  • Column Temperature: 30°C.

Sample Preparation for HPLC:

  • If the buffer contains proteins or other interfering substances, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

  • If the buffer is simple (e.g., PBS), direct injection may be possible after filtering through a 0.22 µm syringe filter.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Storage Condition Protective Agent % Remaining after 48h (Light-Exposed) % Remaining after 48h (Light-Protected)
4°CNone
4°CAscorbic Acid (0.5 mM)
4°CEDTA (0.5 mM)
4°CAscorbic Acid + EDTA
25°CNone
25°CAscorbic Acid (0.5 mM)
25°CEDTA (0.5 mM)
25°CAscorbic Acid + EDTA

(Note: This table should be populated with your experimental data.)

Visualizations

DegradationPathway cluster_main This compound Degradation cluster_factors Contributing Factors 3MT This compound Oxidized Oxidized Products (e.g., Quinones) 3MT->Oxidized Oxidation Degraded Further Degradation Products Oxidized->Degraded Light Light (UV) Light->Oxidized Metals Metal Ions (e.g., Cu²⁺, Fe³⁺) Metals->Oxidized Oxygen Oxygen Oxygen->Oxidized

Caption: Primary degradation pathway of this compound.

PreventionWorkflow cluster_prep Buffer Preparation cluster_storage Storage and Handling cluster_agents Protective Agents Start Prepare Buffer Add3MT Dissolve this compound Start->Add3MT AddProtectants Add Protective Agents Add3MT->AddProtectants Degas Degas Buffer AddProtectants->Degas Store Store at Low Temperature (4°C or -20°C) Degas->Store Protect Protect from Light (Amber Vials) Store->Protect Ascorbic Ascorbic Acid (Antioxidant) Ascorbic->AddProtectants EDTA EDTA (Chelating Agent) EDTA->AddProtectants

Caption: Recommended workflow for preparing stable this compound solutions.

References

Troubleshooting inconsistent results in 3-Methyl-l-tyrosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-l-tyrosine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of the amino acid L-tyrosine, with a methyl group substituted at the third position of the phenyl ring.[1] Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[2] By competing with the natural substrate, L-tyrosine, it reduces the overall rate of catecholamine synthesis.

Q2: How should I store this compound powder and stock solutions to ensure stability?

For long-term stability, the solid, powdered form of this compound should be stored at -20°C. To prepare stock solutions, it is recommended to dissolve the compound in a suitable solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to one year).

Q3: I am having trouble dissolving this compound in my neutral pH buffer. What can I do?

This is a common issue as the solubility of tyrosine and its derivatives is lowest at neutral pH.[3][4][5] Here are some strategies to improve solubility:

  • pH Adjustment: The solubility of this compound increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions. You can dissolve the compound in a small amount of dilute acid (e.g., 1 M HCl) and then neutralize it with a dilute base (e.g., 1 M NaOH) to your desired final pH.

  • Co-solvents: The use of organic solvents like DMSO or ethanol (B145695) can enhance solubility. However, ensure the final concentration of the organic solvent is compatible with your experimental system and does not introduce artifacts.

  • Mechanical Assistance: Gentle heating (e.g., to 37°C) or sonication can help dissolve the compound.

  • Use of Dipeptides: For cell culture applications where pH extremes and organic solvents are undesirable, consider using a dipeptide form, such as Glycyl-L-tyrosine, which has significantly higher solubility at neutral pH.

Troubleshooting Guides

Inconsistent Results in Tyrosine Hydroxylase (TH) Inhibition Assays

Q4: My IC50 value for this compound in a TH inhibition assay is inconsistent between experiments. What are the potential causes and how can I troubleshoot this?

Inconsistent IC50 values are a frequent problem in enzyme inhibition assays and can stem from several factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Variable Enzyme Activity Ensure the tyrosine hydroxylase enzyme is stored correctly and handled according to the manufacturer's instructions to maintain its activity. Perform a control experiment to confirm the specific activity of the enzyme before each assay.
Sub-optimal ATP Concentration The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. For consistent and comparable results, use an ATP concentration at or near the Km for ATP for the specific kinase.
Compound Solubility and Stability Visually inspect for any precipitation of this compound in your assay buffer. Confirm the compound's solubility and stability under the final assay conditions and over the experiment's duration.
Inconsistent Pipetting and Mixing High variability between replicate wells can often be traced back to pipetting errors. Ensure all reagents are thoroughly mixed before dispensing and that pipettes are properly calibrated.
Edge Effects on Microplates The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. If possible, avoid using these wells. If you must use them, ensure proper plate sealing.
Low or No Inhibition Observed

Q5: I am not observing any significant inhibition of tyrosine hydroxylase activity, even at high concentrations of this compound. What should I check?

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Verify the identity and purity of your this compound stock using an appropriate analytical method such as HPLC or NMR. Impurities can affect the compound's activity.

  • Check Enzyme Activity: Ensure your tyrosine hydroxylase enzyme is active. Run a positive control with a known inhibitor to confirm that the assay is working correctly.

  • Review Assay Protocol: Double-check all reagent concentrations, incubation times, and temperatures in your protocol. Ensure that the substrate (L-tyrosine) concentration is appropriate, as this compound is a competitive inhibitor.

  • Assess Compound Degradation: Consider the possibility that this compound may be degrading in your assay buffer. Assess its stability over the time course of your experiment.

Inconsistent Cellular Effects

Q6: I am seeing variable effects of this compound on dopamine and norepinephrine levels in my cell culture experiments. How can I improve consistency?

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. Cellular responses can change with increasing passage number.

  • Compound Preparation and Dosing: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent dosing.

  • Incubation Time: Optimize and standardize the incubation time with this compound to capture the desired effect on catecholamine levels.

  • Sample Collection and Processing: Standardize your protocol for cell lysis and sample preparation for HPLC analysis. Inconsistent sample handling can lead to variability in measured neurotransmitter levels.

Experimental Protocols & Data

Protocol: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-[3,5-³H]-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • This compound (inhibitor)

  • Assay Buffer (e.g., MES buffer, pH 6.1)

  • Catalase, Dithiothreitol (DTT)

  • Activated charcoal in HCl

  • Scintillation counter and vials

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation: Add the TH enzyme to the reaction mixture, followed by the varying concentrations of this compound or a vehicle control.

  • Initiate Reaction: Start the reaction by adding the L-[3,5-³H]-tyrosine substrate.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 20 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution of activated charcoal in HCl, which binds the unreacted [³H]-tyrosine.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer an aliquot of the supernatant (containing the ³H₂O product) to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
XLogP3-1.4
Water SolubilityLow at neutral pH

Table 2: Expected IC50 Values for Tyrosine Hydroxylase Inhibitors

InhibitorIC50 ValueEnzyme SourceAssay TypeReference
U-05211 µMRabbit AdrenalIn Vitro
U-052130-600 nMNot SpecifiedIn Vitro & In Situ
3-Iodo-L-tyrosineVariesRat HypothalamusIn Vivo
alpha-Methyl-p-tyrosineVariesRat HypothalamusIn Vivo

Note: IC50 values are highly dependent on assay conditions. The values presented are for illustrative purposes.

Visualizations

Signaling Pathway: Catecholamine Biosynthesis Inhibition

Catecholamine_Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate Three_Methyl_L_Tyrosine This compound (Inhibitor) Three_Methyl_L_Tyrosine->TH Competitive Inhibition L_DOPA L-DOPA TH->L_DOPA Product AADC AADC L_DOPA->AADC Dopamine Dopamine DBH DBH Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine TH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (with and without inhibitor) Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Product from Unreacted Substrate Stop_Reaction->Separate Measure_Signal Measure Signal (e.g., Radioactivity) Separate->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Enhancing 3-Methyl-l-tyrosine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of 3-Methyl-l-tyrosine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties and physiological barriers. As an amino acid analog, this compound is a hydrophilic molecule, which can limit its passive diffusion across the lipophilic intestinal epithelium. Furthermore, it may be a substrate for various transporters, leading to competitive uptake, and could be subject to first-pass metabolism in the gut wall and liver.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several strategies can be employed:

  • Prodrugs: Converting this compound into a more lipophilic ester or a phosphate (B84403) ester prodrug can significantly improve its absorption.[1] These prodrugs are designed to be cleaved by endogenous enzymes (e.g., esterases, phosphatases) to release the active this compound after absorption.[1]

  • Formulation Technologies: Advanced formulations such as enteric coatings can protect the compound from the acidic environment of the stomach and ensure its release in the small intestine. The use of effervescent formulations can also increase solubility and promote more uniform absorption.[2]

  • Co-administration with Inhibitors: The bioavailability of tyrosine analogs can be influenced by transporters and metabolic enzymes.[1][3] Co-administration with inhibitors of relevant transporters (e.g., organic anion transporters) or metabolic enzymes (e.g., tyrosine aminotransferase) could potentially increase systemic exposure.

Q3: How can I assess the metabolic stability of this compound?

A3: In vitro metabolic stability assays using liver microsomes or hepatocytes are crucial for predicting the in vivo metabolic fate of this compound. These assays measure the rate of disappearance of the compound over time and can help determine its intrinsic clearance. This information is vital for understanding potential first-pass metabolism and for selecting appropriate animal models.

Q4: Which analytical methods are suitable for quantifying this compound in plasma samples?

A4: High-Performance Liquid Chromatography (HPLC) with either ultraviolet (UV) or fluorescence detection is a common and reliable method for quantifying amino acids and their analogs in biological matrices. For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method. Pre-column derivatization is often required for HPLC-UV/fluorescence analysis to improve chromatographic retention and detection.

Troubleshooting Guides

Problem 1: Low Oral Bioavailability Observed in Animal Studies
Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Characterize the solubility of this compound at different pH values. Consider using a salt form or an effervescent formulation.Low solubility can lead to poor dissolution in the gastrointestinal tract, limiting the amount of drug available for absorption.
Low Intestinal Permeability Evaluate the permeability of this compound using in vitro models like Caco-2 cell monolayers. Synthesize and test lipophilic prodrugs (e.g., methyl or ethyl esters).As a hydrophilic molecule, passive diffusion across the intestinal epithelium may be limited. Increasing lipophilicity through a prodrug approach can enhance absorption.
High First-Pass Metabolism Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions from the animal species being studied.Rapid metabolism in the gut wall or liver can significantly reduce the amount of active compound reaching systemic circulation.
Efflux by Transporters Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro transporter assays.Active efflux back into the intestinal lumen can limit net absorption.
Inappropriate Vehicle/Formulation Ensure the dosing vehicle is appropriate for the route of administration and the physicochemical properties of the compound. For oral gavage, a suspension or solution in a suitable vehicle (e.g., water, methylcellulose) should be used.The formulation can significantly impact the dissolution and absorption of the compound.
Problem 2: High Variability in Plasma Concentrations Between Animals
Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing Ensure accurate and consistent administration of the dose for each animal. For oral gavage, verify the technique to prevent accidental administration into the lungs.Dosing errors are a common source of variability in pharmacokinetic studies.
Effect of Food Standardize the fasting and feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing.The presence of food in the gastrointestinal tract can affect drug absorption and gastric emptying, leading to variability.
Genetic Polymorphisms in Transporters/Enzymes Use a well-characterized and genetically homogeneous strain of animals for the study.Genetic differences in the expression or activity of drug transporters and metabolic enzymes can lead to significant inter-individual variability in pharmacokinetics.
Coprophagy (in rodents) House animals in cages that prevent or minimize coprophagy (the eating of feces), as this can lead to reabsorption of the compound or its metabolites.This can introduce an uncontrolled variable in the absorption profile.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in rat liver microsomes to estimate its intrinsic clearance.

Materials:

  • This compound

  • Pooled rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and this compound at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 2: Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a this compound formulation in rats.

Materials:

  • This compound formulation (e.g., aqueous solution, suspension, or prodrug formulation)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Anesthetic for blood collection (if required)

  • LC-MS/MS system for plasma sample analysis

Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Administer the this compound formulation to one group of rats via oral gavage at a predetermined dose.

  • Administer an equivalent dose of this compound intravenously (IV) to a separate group of rats to determine the area under the curve (AUC) for 100% bioavailability.

  • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including AUC, for both the oral and IV routes.

  • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Prodrug in Rats

Compound Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (F%)
This compoundIV1015000.253000100
This compoundOral503501.0150010
This compound Methyl EsterOral5012000.75600040

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay formulation Formulation Design (e.g., Enteric Coating) solubility->formulation permeability Permeability Assay (e.g., Caco-2) prodrug Prodrug Synthesis (e.g., Ester) permeability->prodrug metabolism Metabolic Stability (Microsomes/Hepatocytes) metabolism->prodrug pk_study Pharmacokinetic Study (Rodent Model) prodrug->pk_study formulation->pk_study analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis bioavailability Bioavailability Calculation analysis->bioavailability

Caption: Experimental workflow for improving bioavailability.

metabolic_pathway This compound This compound 3-Methyl-l-DOPA 3-Methyl-l-DOPA This compound->3-Methyl-l-DOPA Tyrosine Hydroxylase 3-Methyl-dopamine 3-Methyl-dopamine 3-Methyl-l-DOPA->3-Methyl-dopamine DOPA Decarboxylase Metabolites Metabolites 3-Methyl-dopamine->Metabolites MAO, COMT

Caption: Potential metabolic pathway of this compound.

References

Addressing 3-Methyl-l-tyrosine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with 3-Methyl-l-tyrosine precipitation in cell culture media. Due to its structural similarity to L-tyrosine, this compound is presumed to share its characteristic low solubility at physiological pH. The following troubleshooting guides, FAQs, and experimental protocols are based on established methods for handling L-tyrosine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating in my cell culture medium?

A1: Precipitation of this compound is likely due to its low solubility in aqueous solutions at or near neutral pH (pH 7.0-7.4), a characteristic it shares with its parent compound, L-tyrosine.[1][2] Amino acids are least soluble at their isoelectric point (pI), and while the exact pI of this compound is not widely reported, it is expected to be near that of L-tyrosine (5.63). The addition of a methyl group to the phenyl ring increases the molecule's hydrophobicity, which can further reduce its solubility in aqueous media compared to L-tyrosine.

Q2: What key factors influence the solubility of this compound?

A2: Several factors can impact the solubility of this compound in your experiments. The most critical are pH, concentration, temperature, and the composition of the solvent or medium.

FactorEffect on SolubilityRecommendations
pH Solubility is lowest near the isoelectric point (pI) and increases significantly at highly acidic (below pH 2) or alkaline (above pH 9) conditions.Prepare concentrated stock solutions in dilute acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) solutions.
Concentration Exceeding the solubility limit at a given pH and temperature will cause precipitation.Prepare a more dilute stock solution or lower the final working concentration in the culture medium.
Temperature Solubility generally increases with temperature.Gentle warming to 37°C can help dissolve the compound or prevent precipitation. Avoid excessive heat, which could degrade the compound.
Media Composition High concentrations of salts and other solutes in complex media can decrease solubility (a "salting-out" effect).When adding a stock solution, introduce it slowly and with constant mixing to the final medium to avoid localized oversaturation.

Q3: How can I prepare a stable, high-concentration stock solution of this compound?

A3: The most reliable method is to prepare a stock solution by adjusting the pH. Using an organic solvent like DMSO is another option, though high concentrations of DMSO can be toxic to cells.

  • For a pH-adjusted aqueous stock: Please refer to the detailed Protocol 1 below. This method involves dissolving the compound in a dilute acid or base.

  • For an organic solvent stock: this compound's parent compound, L-tyrosine, is soluble in DMSO. You can prepare a stock in 100% DMSO, but ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%).

Q4: I've successfully made a stock solution. What is the best way to add it to my culture medium to prevent it from crashing out?

A4: To avoid precipitation when diluting your stock solution into the final culture medium, follow the workflow detailed in Protocol 2 . The key principles are to add the stock solution slowly, preferably drop-wise, to the medium while it is being gently stirred or swirled. This prevents localized high concentrations that can lead to immediate precipitation. Always filter-sterilize the final supplemented medium using a 0.22 µm filter.

Q5: What are the potential biological effects of using this compound in my experiments?

A5: this compound is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used by cells to synthesize proteins. Its primary biological effect is likely as a competitive inhibitor of enzymes that utilize L-tyrosine as a substrate. A key example is Tyrosine Hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576) and norepinephrine. By competing with L-tyrosine, it can potentially modulate these important signaling pathways.

Comparative Data

To provide context, the following tables summarize key physicochemical properties and solubility data for the parent compound, L-tyrosine, which can be used to approximate the behavior of this compound.

Table 1: Physicochemical Properties of this compound vs. L-Tyrosine

PropertyThis compoundL-TyrosineData Source(s)
Molecular Formula C₁₀H₁₃NO₃C₉H₁₁NO₃
Molecular Weight 195.21 g/mol 181.19 g/mol
Structure L-tyrosine with a methyl group at position 3 of the phenyl ring.Standard aromatic amino acid.
XLogP3 (Hydrophobicity) -1.4-1.5

Table 2: Influence of pH on L-Tyrosine Solubility in Water (25°C)

pHSolubility (mg/mL)Molar Concentration (mM)Data Source(s)
1.8 2.0~11.0
3.2 - 7.5 0.45~2.5
9.5 1.4~7.7
10.0 3.8~20.9

Experimental Protocols & Workflows

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes how to prepare a 100X (e.g., 10 mM) stock solution of this compound.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl), sterile

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water (e.g., cell culture grade)

  • Sterile conical tubes and glassware

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh Compound: In a sterile conical tube or beaker, weigh out the required amount of this compound powder to achieve the desired stock concentration (e.g., 19.52 mg for 10 mL of a 10 mM solution).

  • Add Water: Add approximately 80% of the final required volume of sterile water. The powder will likely not dissolve and will form a suspension.

  • Adjust pH:

    • Acidic Method: While stirring, slowly add 1 M HCl drop-wise until the powder completely dissolves. Monitor the pH to ensure it drops significantly (typically to <2).

    • Alkaline Method: Alternatively, while stirring, slowly add 1 M NaOH drop-wise until the powder dissolves. The pH will need to be >9 for efficient dissolution.

  • Final Volume: Once the compound is fully dissolved, add sterile water to reach the final desired volume.

  • Filter Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and sterilize the stock solution into a new, sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for Supplementing Cell Culture Medium

G cluster_prep Stock Solution Preparation cluster_supplement Medium Supplementation stock_prep Prepare Concentrated Stock (See Protocol 1) thaw Thaw Stock Solution at Room Temp or 37°C stock_prep->thaw add_stock Slowly Add Stock to Medium (Drop-wise with Swirling) thaw->add_stock warm_media Warm Basal Medium to 37°C warm_media->add_stock mix Mix Thoroughly add_stock->mix filter Filter-Sterilize Final Medium (0.22 µm filter) mix->filter use Proceed with Experiment filter->use G start Precipitate Observed in Cell Culture Medium q1 Was precipitate present in the stock solution? start->q1 a1_yes Remake Stock Solution (Ensure full dissolution, check pH, filter) q1->a1_yes  Yes a1_no Did precipitation occur immediately after adding stock to medium? q1->a1_no No   end Solution Stable a1_yes->end q2 Is the final concentration too high? a1_no->q2 a2_yes Lower the Final Working Concentration q2->a2_yes  Yes a2_no Was the stock added too quickly? q2->a2_no No   a2_yes->end a3_yes Re-attempt: Add stock drop-wise to stirring medium a2_no->a3_yes  Yes a3_no Consider gentle warming (37°C) or media composition effects a2_no->a3_no No   a3_yes->end a3_no->end G cluster_pathway Catecholamine Synthesis Pathway tyr L-Tyrosine (Substrate) th Tyrosine Hydroxylase (TH) tyr->th dopa L-DOPA th->dopa ddc DOPA Decarboxylase dopa->ddc da Dopamine ddc->da dbh Dopamine β-Hydroxylase da->dbh ne Norepinephrine dbh->ne inhibitor This compound (Competitive Inhibitor) inhibitor->th

References

How to dissolve 3-Methyl-l-tyrosine for research applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve 3-Methyl-l-tyrosine for various research applications. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of the amino acid L-tyrosine, where a methyl group is added to the 3rd position of the phenyl ring.[1][2] Like its parent compound, L-tyrosine, it is characterized by poor solubility in aqueous solutions at neutral pH, which can present a challenge when preparing stock solutions for cell culture and other biological experiments.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

While specific solubility data for this compound is not widely published, based on the properties of L-tyrosine and its derivatives, the following solvents can be used:

  • Dimethyl Sulfoxide (DMSO): This is a common choice for dissolving hydrophobic compounds for in vitro studies.[5] For a related compound, Boc-L-Tyrosine methyl ester, a solubility of 100 mg/mL in DMSO has been reported, often requiring sonication.

  • Aqueous solutions with adjusted pH: The solubility of L-tyrosine is significantly increased at pH values below 2 or above 9. Therefore, using dilute acidic solutions (e.g., 0.1 N HCl) or basic solutions (e.g., 0.1 N NaOH) can be an effective strategy. However, the final pH of the experimental medium must be considered and adjusted accordingly.

  • Ethanol: L-tyrosine has some solubility in ethanol, and it is often used in combination with water.

Q3: What is a general protocol for preparing a stock solution of this compound?

A generalized protocol for preparing a stock solution is provided below. The choice of solvent will depend on the experimental requirements.

Q4: What is the recommended storage condition for this compound solutions?

Stock solutions of tyrosine derivatives are typically stored at -20°C or -80°C to maintain stability. For a related compound, Boc-L-Tyrosine methyl ester, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving in my chosen solvent. The concentration is too high for the selected solvent. The compound has low intrinsic solubility.- Try gentle heating (e.g., 37°C water bath) and vortexing or sonication to aid dissolution. - Decrease the target concentration of your stock solution. - Switch to a stronger organic solvent like DMSO. - If using an aqueous solvent, try adjusting the pH to be more acidic or basic.
The compound precipitates out of solution after preparation or upon dilution in my experimental medium. The final concentration in the aqueous medium is above its solubility limit. The pH of the final solution is near the isoelectric point of the compound, where its solubility is lowest. The organic solvent concentration in the final medium is too high, causing the compound to crash out.- Ensure the final concentration in your assay is below the aqueous solubility limit. - Check and adjust the pH of your final experimental medium. - When diluting a stock solution made in an organic solvent, add the stock solution to the aqueous medium slowly while vortexing. - Perform a solvent tolerance test with your specific cell line or assay system.
I am concerned about the effect of the solvent on my experiment. Organic solvents like DMSO can have biological effects at certain concentrations. Extreme pH can be detrimental to cells or assay components.- Always include a vehicle control in your experiments (the final concentration of the solvent without the compound). - Aim for a final DMSO concentration of less than 0.5% (v/v) in cell-based assays, although the tolerance can vary between cell types. - If using acidic or basic solutions to dissolve the compound, ensure the final pH of the working solution is buffered to a physiologically acceptable range.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Stock Solution in Acidic/Basic Buffer

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Preparation: Prepare a dilute solution of HCl (e.g., 0.1 N) or NaOH (e.g., 0.1 N) in sterile, purified water.

  • Dissolution: Add the acidic or basic solution dropwise to the powder while vortexing until the compound is fully dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value for your experiment using a neutralizing agent (e.g., NaOH to neutralize HCl, or HCl to neutralize NaOH). Be aware that the compound may precipitate if the pH approaches its isoelectric point.

  • Final Volume: Bring the solution to the final desired volume with the buffer used for pH adjustment.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Data Presentation

Solubility of L-tyrosine and its Derivatives in Various Solvents (for reference)

CompoundSolventSolubilityNotes
L-tyrosineWater (neutral pH)~0.45 mg/mLVery low solubility.
L-tyrosine1 M HClSolubleHeating may be required.
L-tyrosineAqueous solutionsSolubility increases at pH < 2 and pH > 9.
L-tyrosineDMSOSoluble
Metyrosine (α-methyl-L-tyrosine)Ethanol, DMSO, Dimethyl formamide~50 µg/mL
Metyrosine (α-methyl-L-tyrosine)PBS (pH 7.2)~2 mg/mL
Boc-L-Tyrosine methyl esterDMSO100 mg/mLSonication may be needed.

Note: This table provides data for L-tyrosine and its derivatives as a reference. The solubility of this compound may differ.

Visualizations

Dissolution_Workflow start Start: Dissolve this compound solvent_choice Choose Solvent based on Experiment: 1. Organic (e.g., DMSO) 2. Aqueous (pH adjusted) start->solvent_choice dissolution_steps Dissolution: - Add solvent to powder - Vortex/Sonicate - Gentle heat if needed solvent_choice->dissolution_steps check_dissolution Is it fully dissolved? dissolution_steps->check_dissolution troubleshoot Troubleshooting: - Decrease concentration - Change solvent - Adjust pH further check_dissolution->troubleshoot No prepare_working_solution Prepare Working Solution: - Dilute stock into final medium check_dissolution->prepare_working_solution Yes troubleshoot->dissolution_steps check_precipitation Does it precipitate? prepare_working_solution->check_precipitation troubleshoot_precipitation Troubleshooting: - Lower final concentration - Check final pH - Add stock slowly with mixing check_precipitation->troubleshoot_precipitation Yes experiment Proceed with Experiment check_precipitation->experiment No troubleshoot_precipitation->prepare_working_solution

Caption: Workflow for dissolving this compound.

Signaling_Pathway_Example compound This compound receptor Tyrosine Kinase Receptor compound->receptor Binds/Activates kinase Intracellular Kinase receptor->kinase Phosphorylates transcription_factor Transcription Factor kinase->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_expression->cellular_response

Caption: Example signaling pathway involving a tyrosine kinase.

References

Common pitfalls to avoid when working with 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-l-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid L-tyrosine, with a methyl group substituted at the 3rd position of the phenyl ring.[1] It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins.[1] Its primary research applications include its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine (B1211576) and norepinephrine.[2][3] This makes it a valuable tool for studying the effects of catecholamine depletion in various physiological and pathological processes. It is also investigated as a tracer in positron emission tomography (PET) for tumor imaging.[4]

Q2: What is the mechanism of action of this compound?

The primary mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase (TH). By mimicking the natural substrate L-tyrosine, it binds to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA. This inhibition leads to a reduction in the synthesis of downstream catecholamines. The presence of the methyl group at the 3-position can influence its binding affinity and inhibitory potency compared to other tyrosine analogs.

Troubleshooting Guide

Solubility and Solution Preparation

Q3: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS) at neutral pH. What can I do?

This is a common challenge as L-tyrosine and its derivatives have low solubility in water at neutral pH (typically <0.5 g/L). Here are several approaches to improve solubility:

  • pH Adjustment: The solubility of tyrosine derivatives is highly pH-dependent. Solubility significantly increases at acidic (pH < 2) or alkaline (pH > 9) conditions.

    • Acidic Dissolution: Prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl) and then neutralize it to the desired pH with a base (e.g., NaOH) while vortexing. Be mindful of the final salt concentration.

    • Alkaline Dissolution: Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and then adjust the pH downwards. This is a common method for preparing feeds for cell culture.

  • Use of Co-solvents: For some applications, organic solvents like DMSO can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. However, always consider the tolerance of your experimental system to the final solvent concentration.

  • Dipeptide Analogs: For cell culture applications, using a more soluble dipeptide form, such as Glycyl-L-tyrosine, can be an effective strategy to deliver higher concentrations of the amino acid without pH extremes.

Q4: My this compound solution appears cloudy or precipitates over time, especially after refrigeration. How can I prevent this?

Precipitation upon storage, particularly at lower temperatures, is a known issue with tyrosine solutions.

  • Storage of Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., dilute HCl or NaOH) where the compound is highly soluble. Store these stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh from the stock solution just before use.

  • pH Stability: Ensure the pH of your final working solution is within a range where this compound remains soluble. Changes in pH upon storage can lead to precipitation.

Cell Culture Applications

Q5: I am observing decreased cell viability or altered growth rates after adding this compound to my cell culture. What could be the cause?

  • Catecholamine Depletion: As an inhibitor of tyrosine hydroxylase, this compound will deplete catecholamines, which can be essential for the growth and function of certain cell types. Ensure your cell line's dependence on endogenous catecholamine signaling is understood.

  • pH Shock: If you are adding a stock solution prepared at a very low or high pH directly to your culture medium, the localized pH shift can be detrimental to cells. It is crucial to neutralize the pH of the working solution before adding it to the culture, or to add it very slowly while mixing.

  • Solvent Toxicity: If using an organic solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is well below the toxic level for your specific cell line (typically <0.1%).

Q6: How can I ensure consistent delivery of this compound in long-term cell culture experiments?

Due to its limited stability in solution at neutral pH, maintaining a consistent concentration in long-term cultures can be challenging.

  • Fed-Batch Strategy: In fed-batch cultures, include this compound in a concentrated, pH-adjusted feed solution that is added periodically to the culture.

  • Perfusion Systems: Perfusion systems, which continuously supply fresh medium, can provide a more stable environment and consistent concentration of the compound.

  • Use of Dipeptides: As mentioned earlier, using a soluble and stable dipeptide form can ensure a more consistent supply of the tyrosine analog to the cells.

Analytical and Experimental Issues

Q7: I am not seeing the expected inhibitory effect in my tyrosine hydroxylase activity assay. What are the potential reasons?

  • Incorrect Concentration: Verify the concentration of your this compound solution. Due to solubility issues, the actual concentration might be lower than calculated if the compound is not fully dissolved. Consider quantifying the concentration of your stock solution using UV spectrophotometry or HPLC.

  • Substrate Competition: The inhibition by this compound is competitive with the natural substrate, L-tyrosine. Ensure the concentration of L-tyrosine in your assay system is known and controlled.

  • Compound Stability: Ensure that the compound has not degraded during storage or in the assay buffer. Prepare fresh solutions and protect them from light and extreme temperatures.

Q8: I am having difficulty detecting and quantifying this compound in my samples using HPLC. What are some key considerations?

  • Derivatization: Amino acids often require derivatization to improve their detection by UV or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

  • Column Selection: A C18 reversed-phase column is commonly used for the analysis of derivatized amino acids. For underivatized amino acids, HILIC or mixed-mode chromatography can be employed.

  • Mobile Phase: The mobile phase composition, including the organic modifier, buffer, and pH, needs to be optimized for good separation and peak shape.

  • Mass Spectrometry Detection: LC-MS provides high sensitivity and specificity for the analysis of amino acids and their derivatives, and may not require derivatization.

Data Summary

Table 1: Solubility of L-Tyrosine and its Derivatives

CompoundSolvent/ConditionSolubilityReference
L-TyrosineWater (neutral pH, 25°C)~0.45 g/L
L-Tyrosine1 M HClSoluble (with heating)
L-TyrosineAlkaline solution (pH 10)~3.5-4 g/L
Glycyl-L-tyrosineWater (neutral pH)Up to 50 times more soluble than L-tyrosine

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 195.22 g/mol )

  • 1 M HCl

  • 1 M NaOH

  • Sterile, purified water

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 19.52 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Add 5 mL of sterile, purified water. The powder will not dissolve completely.

  • Slowly add 1 M HCl dropwise while vortexing until the powder is completely dissolved. The solution should become clear.

  • Carefully neutralize the solution by adding 1 M NaOH dropwise while vortexing. Monitor the pH using a calibrated pH meter or pH strips to reach the desired final pH (e.g., 7.4).

  • Adjust the final volume to 10 mL with sterile, purified water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound (General Method)

Principle: This method involves pre-column derivatization with o-phthalaldehyde (OPA) followed by separation on a C18 reversed-phase column and fluorescence detection.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)

  • OPA derivatization reagent

  • This compound standards and samples

Procedure:

  • Sample Preparation: Prepare standards and samples in a suitable diluent (e.g., 0.1 M HCl).

  • Derivatization: In the autosampler, mix the sample/standard with the OPA reagent according to the instrument's derivatization program.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Fluorescence Detector: Excitation = 340 nm, Emission = 450 nm

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: Gradient to 50% B

      • 15-18 min: Gradient to 100% B

      • 18-20 min: Hold at 100% B

      • 20-22 min: Return to 2% B

      • 22-25 min: Re-equilibration at 2% B

  • Data Analysis: Create a standard curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to quantify the concentration in the unknown samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Experimental Application cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in dilute HCl weigh->dissolve neutralize Neutralize with NaOH dissolve->neutralize filter Filter Sterilize neutralize->filter cell_culture Add to Cell Culture filter->cell_culture enzyme_assay Use in Enzyme Assay filter->enzyme_assay cell_viability Cell Viability Assay cell_culture->cell_viability hplc HPLC Analysis enzyme_assay->hplc

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway tyrosine L-Tyrosine th Tyrosine Hydroxylase (TH) tyrosine->th methyl_tyrosine This compound methyl_tyrosine->inhibition ldopa L-DOPA th->ldopa Inhibited dopamine Dopamine ldopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine inhibition->th

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

References

Validation & Comparative

A Comparative Guide to Tyrosine Hydroxylase Inhibition: 3-Methyl-l-tyrosine vs. alpha-methyl-p-tyrosine (AMPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action and Efficacy

Alpha-methyl-p-tyrosine (AMPT), also known as metyrosine, acts as a competitive inhibitor of tyrosine hydroxylase.[1][2] By mimicking the natural substrate, L-tyrosine, AMPT binds to the active site of the enzyme, thereby blocking the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3] This inhibition is the first and rate-limiting step in the synthesis of crucial neurotransmitters and hormones, including dopamine (B1211576), norepinephrine, and epinephrine.[4] The inhibitory effect of AMPT leads to a significant reduction in the overall production of these catecholamines.

In contrast, the interaction of 3-Methyl-l-tyrosine with tyrosine hydroxylase is not well-documented. While it is a derivative of L-tyrosine, there is a lack of published quantitative data, such as IC50 or Kᵢ values, to definitively characterize its efficacy as a TH inhibitor. Some evidence suggests that certain tyrosine derivatives can act as substrates for TH, but specific data for this compound is not available.

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data for both compounds. The absence of data for this compound underscores the need for further research to elucidate its pharmacological profile.

FeatureThis compoundalpha-methyl-p-tyrosine (AMPT)
Mechanism of Action Data not availableCompetitive inhibitor of tyrosine hydroxylase
IC50 (Tyrosine Hydroxylase) Data not availableData not available in provided search results
Kᵢ (Tyrosine Hydroxylase) Data not availableData not available in provided search results
In Vivo Effects Data not availableReduces catecholamine production by 35-80% at therapeutic doses of 1-4 g/day . High doses in preclinical studies have achieved up to 95% inhibition of dopamine synthesis and 80% for norepinephrine.

Signaling Pathway and Experimental Workflow

To visualize the established mechanism of AMPT and a typical experimental approach for evaluating TH inhibitors, the following diagrams are provided.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitors Inhibitors L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AMPT AMPT AMPT->L-Tyrosine Competes with This compound This compound This compound->L-Tyrosine Interaction Unknown

Caption: Catecholamine biosynthesis pathway and points of interaction.

TH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Catalase, DTT, BH4 - Tyrosine Hydroxylase - L-[3,5-³H]-tyrosine Incubation Incubate TH enzyme with varying concentrations of inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Stock (e.g., AMPT or this compound) and serial dilutions Inhibitor->Incubation Initiation Initiate reaction by adding L-[3,5-³H]-tyrosine Incubation->Initiation Reaction_Step Incubate at 37°C (e.g., 20 minutes) Initiation->Reaction_Step Termination Terminate reaction with activated charcoal in HCl Reaction_Step->Termination Separation Centrifuge to pellet charcoal (binds unreacted substrate) Termination->Separation Measurement Measure radioactivity of supernatant (contains ³H₂O product) using scintillation counting Separation->Measurement Calculation Calculate % inhibition for each inhibitor concentration Measurement->Calculation IC50 Determine IC50 value using non-linear regression Calculation->IC50

Caption: Workflow for an in vitro Tyrosine Hydroxylase inhibition assay.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay (Tritium Release Method)

This protocol provides a representative method for determining the in vitro inhibitory potency of a compound against tyrosine hydroxylase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., AMPT, this compound) on tyrosine hydroxylase activity.

2. Materials:

  • Tyrosine hydroxylase (TH) enzyme preparation (e.g., purified recombinant TH or tissue homogenate)

  • L-[3,5-³H]-tyrosine (radiolabeled substrate)

  • Test compound (e.g., AMPT) and vehicle control (e.g., DMSO)

  • Reaction buffer (e.g., MES buffer)

  • Cofactors and reagents: Catalase, Dithiothreitol (DTT), Tetrahydrobiopterin (BH4)

  • Activated charcoal in HCl (termination solution)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation vials

  • Microcentrifuge

  • Scintillation counter

  • Water bath or incubator (37°C)

3. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions to be tested.

    • Prepare the reaction mixture containing buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation:

    • In microcentrifuge tubes, add the TH enzyme preparation to the reaction mixture.

    • Add varying concentrations of the test compound or vehicle control to the respective tubes.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a known concentration of L-[3,5-³H]-tyrosine to each tube.

  • Incubation:

    • Incubate the reaction tubes at 37°C for a specific duration (e.g., 20 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal will bind the unreacted [³H]-tyrosine.

  • Separation:

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement:

    • Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Alpha-methyl-p-tyrosine is a well-established competitive inhibitor of tyrosine hydroxylase, with documented in vivo efficacy in reducing catecholamine synthesis. In stark contrast, the scientific literature currently lacks the necessary quantitative data to assess the efficacy of this compound as a TH inhibitor. This guide highlights a significant knowledge gap and underscores the opportunity for future research to characterize the pharmacological activity of this compound and its potential effects on the catecholamine biosynthesis pathway. Researchers are encouraged to utilize established experimental protocols, such as the in vitro TH inhibition assay described herein, to investigate and compare the efficacy of these and other novel compounds.

References

Comparative Analysis of 3-Methyl-l-tyrosine and Other Modulators of Dopamine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Methyl-l-tyrosine and other key modulators of dopamine (B1211576) synthesis for researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, presents available quantitative data, and details experimental protocols for the validation of these compounds.

Introduction to Dopamine Synthesis Modulation

Dopamine, a critical catecholamine neurotransmitter, plays a vital role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The synthesis of dopamine begins with the amino acid L-tyrosine, which is converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase (TH)[1][2]. Consequently, modulation of TH activity presents a primary target for regulating dopamine levels. This guide focuses on this compound and compares its effects with two well-established tyrosine hydroxylase inhibitors: alpha-methyl-p-tyrosine (AMPT) and 3-iodo-L-tyrosine.

Mechanism of Action

This compound is a naturally occurring amino acid that is understood to be involved in the production of catecholamines like dopamine[3]. While its precise mechanism in modulating dopamine synthesis is not extensively documented in publicly available literature, it is suggested to play a role in the catecholamine system[3]. Further research is required to elucidate its specific interactions with tyrosine hydroxylase or other components of the dopamine synthesis pathway.

Alpha-methyl-p-tyrosine (AMPT) , also known as metyrosine, acts as a competitive inhibitor of tyrosine hydroxylase[4]. By mimicking the structure of tyrosine, AMPT binds to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and leading to a reduction in the synthesis of dopamine and other catecholamines.

3-iodo-L-tyrosine is another potent inhibitor of tyrosine hydroxylase. Similar to AMPT, it competes with the natural substrate L-tyrosine for binding to the enzyme's active site, thus blocking the initial and rate-limiting step of dopamine synthesis.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for the discussed compounds. It is important to note the current lack of specific inhibitory concentration (IC50) or in vivo dopamine modulation data for this compound in the reviewed literature.

Table 1: In Vitro Inhibition of Tyrosine Hydroxylase

CompoundIC50 / K_i_Organism/Tissue SourceNotesReference
This compound Data not available---
alpha-Methyl-p-tyrosine Data not available-Competitive inhibitor.
3-iodo-L-tyrosine K_i_ = 0.39 µM-Potent inhibitor. At 10 µM, it inhibits 60-70% of enzymatic activity, and at 100 µM, inhibition is 100%.

Table 2: In Vivo Effects on Dopamine and its Metabolites

CompoundDosageAnimal ModelBrain RegionEffect on Dopamine/MetabolitesReference
This compound Data not available----
alpha-Methyl-p-tyrosine 250 mg/kgRatForebrain/StriatumExponential decline in DOPAC and HVA levels in CSF, reflecting whole forebrain metabolite turnover.
3-iodo-L-tyrosine -RatHypothalamusMarked reduction in the concentrations of dopamine and its metabolite homovanillic acid.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Dopamine Synthesis Pathway cluster_synthesis Dopamine Synthesis cluster_inhibitors Inhibitors Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase AMPT alpha-Methyl-p-tyrosine AMPT->LDOPA Tyrosine_Hydroxylase_Inhibition Inhibition IodoTyr 3-iodo-L-tyrosine IodoTyr->LDOPA MethylTyr This compound (Potential Modulator) MethylTyr->Dopamine Dopamine_Synthesis_Modulation Modulation caption Figure 1: Dopamine synthesis pathway and points of modulation.

Figure 1: Dopamine synthesis pathway and points of modulation.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme Source Prepare Tyrosine Hydroxylase TH Assay Perform Tyrosine Hydroxylase Activity Assay Enzyme Source->TH Assay Compound Prep Prepare Test Compounds (e.g., this compound) Compound Prep->TH Assay Data Analysis In Vitro Determine IC50/Ki Values TH Assay->Data Analysis In Vitro Comparative Analysis Comparative Analysis of Compound Effects Data Analysis In Vitro->Comparative Analysis Animal Model Select Animal Model (e.g., Rat, Mouse) Compound Admin Administer Test Compound Animal Model->Compound Admin Microdialysis Perform In Vivo Microdialysis in specific brain region Compound Admin->Microdialysis Sample Analysis Analyze Dialysate for Dopamine & Metabolites (HPLC-ECD) Microdialysis->Sample Analysis Data Analysis In Vivo Quantify Changes in Dopamine Levels Sample Analysis->Data Analysis In Vivo Data Analysis In Vivo->Comparative Analysis caption Figure 2: General experimental workflow for validating modulators.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 3-Methyl-l-tyrosine with Aromatic Amino Acid Hydroxylases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Methyl-l-tyrosine, a tyrosine analog, with the family of aromatic amino acid hydroxylases: Tyrosine Hydroxylase (TH), Tryptophan Hydroxylase (TPH), and Phenylalanine Hydroxylase (PAH). Due to the structural similarities among these enzymes, which are crucial for the biosynthesis of key neurotransmitters, assessing the potential for off-target effects is a critical step in drug development and pharmacological research.

The aromatic amino acid hydroxylases are a family of structurally related, non-heme iron enzymes that catalyze key hydroxylation reactions.[1][2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[3][4] Tryptophan hydroxylase initiates the synthesis of serotonin, and phenylalanine hydroxylase is responsible for the conversion of phenylalanine to tyrosine.[5] Given their homologous catalytic domains, it is plausible that an analog of one substrate, such as this compound, may exhibit inhibitory activity across the enzyme family. While specific kinetic data for this compound is not extensively published, this guide outlines the experimental protocols necessary to generate robust, comparative data.

Comparative Inhibition Profile of this compound

To facilitate a direct comparison of the inhibitory potency of this compound against each of the aromatic amino acid hydroxylases, all quantitative data should be systematically organized. The following table provides a template for presenting the experimentally determined kinetic parameters.

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)InhibitorKi (μM)IC50 (μM)Inhibition Type
Tyrosine Hydroxylase (TH)L-TyrosineValueValueThis compoundValueValuee.g., Competitive
Tryptophan Hydroxylase (TPH)L-TryptophanValueValueThis compoundValueValuee.g., Competitive
Phenylalanine Hydroxylase (PAH)L-PhenylalanineValueValueThis compoundValueValuee.g., Competitive

Values in this table are placeholders and must be determined experimentally.

Experimental Protocols

A detailed and consistent methodology is crucial for generating comparable data. The following protocol outlines a robust approach for determining the kinetic parameters of each hydroxylase in the presence and absence of this compound.

Materials and Reagents
  • Recombinant human Tyrosine Hydroxylase, Tryptophan Hydroxylase, and Phenylalanine Hydroxylase

  • L-Tyrosine, L-Tryptophan, L-Phenylalanine

  • This compound

  • Tetrahydrobiopterin (BH4) or a stable analog (e.g., 6-MPH4)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium (B1175870) sulfate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Quenching solution (e.g., 1 M perchloric acid)

  • HPLC system with a C18 reversed-phase column and a fluorescence or UV detector

  • Mobile phase for HPLC (e.g., methanol/water with 0.1% formic acid)

Enzyme Activity Assay

The activity of each aromatic amino acid hydroxylase can be determined by measuring the formation of the respective hydroxylated product (L-DOPA for TH, 5-hydroxytryptophan (B29612) for TPH, and L-tyrosine for PAH) using an established HPLC method.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, catalase, DTT, ferrous ammonium sulfate, and the respective enzyme.

  • Enzyme Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the amino acid substrate and the cofactor (BH4 or its analog). For inhibition assays, this compound should be added to the reaction mixture prior to the addition of the substrate.

  • Incubation: Incubate the reaction for a fixed period (e.g., 20 minutes) during which the reaction rate is linear.

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. The separation of the substrate and product can be achieved using a C18 column with an appropriate mobile phase. The product can be detected by its native fluorescence or by UV absorbance.

  • Quantification: Create a standard curve for each product to quantify the amount formed in the enzymatic reaction.

Determination of Kinetic Parameters
  • Km and Vmax: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each enzyme, vary the concentration of the natural amino acid substrate while keeping the enzyme and cofactor concentrations constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the enzyme activity assay with a fixed concentration of the natural substrate (typically at its Km value) and varying concentrations of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki and Inhibition Type: To determine the inhibition constant (Ki) and the type of inhibition, perform the enzyme activity assay with varying concentrations of both the natural substrate and this compound. The data can be analyzed using Lineweaver-Burk or other linear plots to determine if the inhibition is competitive, non-competitive, or uncompetitive. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.

Visualizing the Biological Context and Experimental Design

To better understand the interactions and the experimental approach, the following diagrams have been generated.

Aromatic_Amino_Acid_Metabolism cluster_phenylalanine Phenylalanine Metabolism cluster_tyrosine Tyrosine Metabolism cluster_tryptophan Tryptophan Metabolism L-Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L-Phenylalanine->PAH Substrate L-Tyrosine_from_Phe L-Tyrosine PAH->L-Tyrosine_from_Phe Product L-Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L-Tyrosine->TH Substrate L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine via AADC TH->L-DOPA Product L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L-Tryptophan->TPH Substrate 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin Serotonin 5-Hydroxytryptophan->Serotonin via AADC TPH->5-Hydroxytryptophan Product This compound This compound This compound->PAH Potential Cross-reactivity This compound->TH Potential Inhibition This compound->TPH Potential Cross-reactivity Experimental_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme (TH, TPH, or PAH) Reaction_Mix Combine Enzyme, Substrates, Cofactors, and Inhibitor Enzyme_Prep->Reaction_Mix Substrate_Prep Prepare Substrates (L-Tyr, L-Trp, or L-Phe) & Cofactors Substrate_Prep->Reaction_Mix Inhibitor_Prep Prepare this compound (Varying Concentrations) Inhibitor_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Quench Stop Reaction (e.g., with Acid) Incubation->Quench HPLC Separate & Quantify Product (HPLC) Quench->HPLC Kinetics Calculate Kinetic Parameters (Km, Vmax, IC50, Ki) HPLC->Kinetics Comparison Compare Cross-Reactivity Kinetics->Comparison

References

Comparative Analysis of L-DOPA and 3-O-Methyldopa on Motor Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of levodopa (B1675098) (L-DOPA) and its metabolites is critical in the pursuit of more effective treatments for motor disorders such as Parkinson's disease. This guide provides a comparative study of L-DOPA, the gold-standard treatment for Parkinson's-related motor symptoms, and its major metabolite, 3-O-Methyldopa (3-OMD), on motor activity, supported by experimental data and detailed methodologies.

While L-DOPA directly alleviates motor deficits by converting to dopamine (B1211576) in the brain, emerging evidence suggests that its metabolite, 3-OMD, does not share these therapeutic benefits and may, in fact, contribute to motor complications and adverse effects. This comparison aims to elucidate their distinct pharmacological profiles and impacts on motor function.

Quantitative Data Summary

The following tables summarize the quantitative effects of L-DOPA and 3-OMD on motor activity as observed in preclinical and clinical studies.

Table 1: Effects of L-DOPA on Motor Activity in a Parkinson's Disease Model

ParameterAnimal ModelDosageRoute of AdministrationObserved Effect on Motor ActivityReference
Motor Function ImprovementCynomolgus monkeys with MPTP-induced parkinsonismDose-dependentOralDose-dependent improvement in motor functioning.[1]
BradykinesiaPatients with Parkinson's DiseaseStandard clinical dosesOralEffective in controlling bradykinetic symptoms.[2]
Motor Performance (UPDRS III Score)Patients with late-stage Parkinson's DiseaseIndividualizedOralMedian 15.5% improvement in "on" state compared to "off" state.[3]
Motor Skill LearningPITx3-deficient mice (aphakia mice)Not specifiedNot specifiedRescued deficiency in motor skill learning.[4]

Table 2: Effects of 3-O-Methyldopa (3-OMD) on Motor Activity

ParameterAnimal ModelDosageRoute of AdministrationObserved Effect on Motor ActivityReference
Locomotor Activity (Movement Time, Total Distance, Number of Movements)Male Sprague-Dawley rats1 µmolIntracerebroventricular (icv)Decreased movement time by 70%, total distance by 74%, and number of movements by 61%.
Spontaneous Locomotor ActivityRatsNot specifiedSubchronic administrationDose-dependent decrease in locomotor activity.[5]
Dopamine TurnoverMale Sprague-Dawley rats1 µmolIntracerebroventricular (icv)Decreased dopamine turnover rate (DOPAC/DA) by 40.0% in the striatum.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.

L-DOPA Efficacy in a Non-Human Primate Model of Parkinson's Disease
  • Animal Model: Cynomolgus monkeys were chronically exposed to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a stable parkinsonian state, characterized by motor deficits.

  • Drug Administration: L-DOPA was administered orally in a dose-dependent manner.

  • Behavioral Assessment: Motor function was evaluated using a standardized rating scale for parkinsonism in monkeys, assessing parameters such as tremor, rigidity, bradykinesia, and posture. Cognitive performance was also assessed.

  • Biochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine and its metabolite levels in the striatum to correlate with behavioral outcomes.

Assessment of 3-OMD Effects on Locomotor Activity in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration: 3-OMD (1 µmol) was administered via intracerebroventricular (icv) injection to directly assess its central effects. For subchronic studies, 3-OMD was administered repeatedly.

  • Behavioral Assessment: Locomotor activity was measured using an automated activity monitoring system. Key parameters included movement time (MT), total distance traveled (TD), and the number of movements (NM).

  • Biochemical Analysis: After the behavioral assessment, brain tissue, specifically the striatum, was collected to measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) to determine the dopamine turnover rate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of L-DOPA and a typical experimental workflow for evaluating the effects of these compounds on motor activity.

L_DOPA_Metabolic_Pathway cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain L-DOPA_oral Oral L-DOPA 3-OMD_peripheral 3-O-Methyldopa (3-OMD) L-DOPA_oral->3-OMD_peripheral COMT Dopamine_peripheral Dopamine L-DOPA_oral->Dopamine_peripheral AADC L-DOPA_crosses_BBB L-DOPA L-DOPA_oral->L-DOPA_crosses_BBB L-DOPA_brain L-DOPA L-DOPA_crosses_BBB->L-DOPA_brain Dopamine_brain Dopamine L-DOPA_brain->Dopamine_brain AADC 3-OMD_brain 3-O-Methyldopa (3-OMD) L-DOPA_brain->3-OMD_brain COMT Motor_Improvement Motor Improvement Dopamine_brain->Motor_Improvement

Caption: Metabolic pathway of orally administered L-DOPA.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Model Induce Parkinsonism (e.g., MPTP in primates, 6-OHDA in rats) Baseline Baseline Motor Assessment Animal_Model->Baseline Grouping Randomize into Treatment Groups (Vehicle, L-DOPA, 3-OMD) Baseline->Grouping Administration Administer Compounds (Oral, ICV, etc.) Grouping->Administration Behavioral Post-treatment Motor Assessment (e.g., Locomotor activity, UPDRS) Administration->Behavioral Biochemical Sacrifice and Brain Tissue Collection Behavioral->Biochemical HPLC Measure Dopamine and Metabolites (HPLC) Biochemical->HPLC Stats Statistical Analysis HPLC->Stats

Caption: General experimental workflow for motor activity studies.

Conclusion

The available scientific evidence clearly delineates the opposing effects of L-DOPA and its metabolite, 3-O-Methyldopa, on motor activity. L-DOPA serves as a crucial pro-drug, effectively increasing dopamine levels in the brain and leading to significant improvements in motor function for individuals with Parkinson's disease. In contrast, 3-OMD, a product of L-DOPA metabolism by catechol-O-methyltransferase (COMT), does not possess therapeutic efficacy and has been shown to impair locomotor activity and reduce dopamine turnover in preclinical models. These findings underscore the importance of considering the metabolic fate of L-DOPA in therapeutic strategies. The development of adjunctive therapies, such as COMT inhibitors that reduce the formation of 3-OMD, is a testament to the clinical relevance of mitigating the potential negative effects of this metabolite. Future research should continue to explore the precise mechanisms by which 3-OMD exerts its effects on the central nervous system to refine and improve treatment paradigms for Parkinson's disease and other motor disorders.

References

A Comparative Guide to Validating Neuroprotective Effects: A Case Study with L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches did not yield specific experimental data on the neuroprotective effects of 3-Methyl-l-tyrosine. Therefore, this guide provides a framework for validating the neuroprotective effects of a compound, using the neuroactive amino acid L-tyrosine as a case study. The methodologies and data presentation formats provided herein are intended to serve as a template for the evaluation of novel neuroprotective drug candidates.

L-tyrosine is a precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) and is thought to play a role in cognitive function, particularly under stressful conditions.[1][2] While some studies suggest that high concentrations of L-tyrosine may induce oxidative stress[3][4][5], others indicate it can mitigate cognitive deficits caused by acute stress, suggesting a potential neuromodulatory or protective effect against stress-induced performance decline. This guide will explore the experimental approaches to validate such effects.

Data Presentation: L-Tyrosine as a Neuroprotective Candidate

The following table summarizes quantitative data from a study investigating the effects of L-tyrosine supplementation on cognitive performance under stress. This serves as an example of how to present data when evaluating a compound's ability to protect against neurological deficits.

Table 1: Effect of L-Tyrosine on Cognitive Performance Under Stress

Treatment GroupNCognitive TaskOutcome MeasureResultp-valueReference
Placebo27Stroop ChallengeMissed Responses--
L-Tyrosine (2000 mg)28Stroop ChallengeMissed ResponsesSignificantly Lower vs. Placebo<0.05

This table presents data from a study where L-tyrosine supplementation was associated with fewer missed responses in a cognitive task during a mental stress challenge, suggesting a protective effect on cognitive function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of neuroprotective claims. Below are representative protocols for both in vitro and in vivo assessment of neuroprotective agents.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a test compound to protect cultured neurons from glutamate-induced cell death, a common mechanism in ischemic brain injury.

1.1. Cell Culture and Treatment:

  • Cell Line: HT22 hippocampal neuronal cells.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Experimental Plating: Seed 2 x 10^4 cells per well in a 96-well plate and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of the test compound (e.g., L-tyrosine) for 24 hours.

    • Induce excitotoxicity by adding 5 mM glutamate (B1630785) to the culture medium.

    • Co-incubate the cells with the test compound and glutamate for an additional 24 hours.

1.2. Assessment of Cell Viability (Resazurin Assay):

  • After the 24-hour incubation, remove the culture medium.

  • Add 100 µL of resazurin (B115843) solution (a redox indicator dye) to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the fluorescence or absorbance to quantify cell viability.

1.3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Probe: Use 2',7'-dichlorofluorescein (B58168) diacetate (H2DCFDA).

  • Procedure:

    • After treatment, wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with 10 µM H2DCFDA for 30 minutes at 37°C.

    • Measure fluorescence to determine the levels of intracellular ROS.

In Vivo Neuroprotection Assay: Rodent Model of Ischemic Stroke

This protocol describes a transient middle cerebral artery occlusion (MCAO) model in rats to evaluate the in vivo efficacy of a neuroprotective agent.

2.1. Animal Model:

  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Induce and maintain anesthesia with isoflurane.

2.2. Surgical Procedure (MCAO):

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a nylon filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

  • After a set period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

2.3. Test Compound Administration:

  • Administer the test compound (e.g., L-tyrosine) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified time relative to the MCAO procedure (e.g., before, during, or after).

2.4. Assessment of Neurological Deficit:

  • At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., a 5-point scale assessing motor deficits).

2.5. Infarct Volume Measurement:

  • At 48 hours post-MCAO, euthanize the animals and remove the brains.

  • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the overall scientific approach.

cluster_0 Catecholamine Synthesis Pathway cluster_1 Downstream Signaling (Example) Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor G_Protein G-Protein Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Neuroprotection Neuroprotection (e.g., anti-apoptotic gene expression) CREB->Neuroprotection cluster_0 In Vitro Neuroprotection Workflow cluster_1 Endpoint Analysis start Neuronal Cell Culture (e.g., HT22 cells) treatment Pre-treatment with Test Compound start->treatment insult Induce Neuronal Insult (e.g., Glutamate, Oxidative Stress) treatment->insult incubation Incubation (24-48 hours) insult->incubation viability Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability Assess Cell Survival ros ROS Measurement (e.g., H2DCFDA) incubation->ros Measure Oxidative Stress apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis Evaluate Apoptotic Pathways

References

A Head-to-Head Comparison of Tyrosine Hydroxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of various inhibitors targeting tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of this critical enzymatic pathway.

Introduction to Tyrosine Hydroxylase and its Inhibition

Tyrosine hydroxylase (EC 1.14.16.2) is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] As the initial and rate-limiting step in this pathway, TH represents a key therapeutic target for a variety of neurological and psychiatric conditions. Inhibition of TH can effectively reduce the overall production of catecholamines, a strategy employed in the treatment of conditions such as pheochromocytoma and resistant hypertension.

Comparative Analysis of Inhibitor Potency

However, to provide a comparative overview, the following table summarizes IC50 values for several known tyrosine hydroxylase inhibitors, compiled from various studies. It is crucial to interpret these values with caution due to the differing experimental contexts.

InhibitorIC50 (µM)Enzyme Source/Assay ConditionsMechanism of ActionReference
Metyrosine (α-Methyl-p-tyrosine) Data not available in a directly comparable formatA well-known competitive inhibitor.Competitive[2]
Apomorphine (B128758) 0.1 - 10Rat striatum, neuroblastoma, pheochromocytoma cells. IC50 is dependent on cofactor concentration and pH.Not specified[3]
3-Iodo-tyrosine Used as a known inhibitor for assay validation, specific IC50 not provided in comparative context.Recombinant human THCompetitive
Coumarin-thiosemicarbazone analog (FN-19) 42.16 ± 5.16Mushroom TyrosinaseMixed[4]

Note: The IC50 values presented above are not from a single comparative study and should be considered as indicative of the respective compounds' inhibitory potential under the specific conditions of the cited studies.

Signaling Pathway of Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the central role of tyrosine hydroxylase.

Catecholamine_Biosynthesis L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_Tyrosine->TH O2, Fe2+, BH4 L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitors TH Inhibitors (e.g., Metyrosine, Apomorphine) Inhibitors->TH

Caption: The catecholamine biosynthesis pathway, with Tyrosine Hydroxylase as the rate-limiting enzyme.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric)

This protocol is adapted from a real-time colorimetric assay for determining TH activity.[5] This method monitors the production of L-DOPA, which is then oxidized to the chromophore dopachrome, detectable at 475 nm.

Materials:

  • Recombinant human Tyrosine Hydroxylase (TH)

  • L-Tyrosine

  • Tetrahydrobiopterin (BH4)

  • Iron(II) sulfate (B86663) (FeSO4)

  • HEPES buffer (10 mM, pH 7.4)

  • Sodium periodate (B1199274) (NaIO4)

  • Test inhibitors (e.g., Metyrosine, Apomorphine)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagent A (Enzyme Mix):

    • In a microcentrifuge tube on ice, prepare a mixture containing the TH enzyme, BH4, and FeSO4 in HEPES buffer.

    • Allow this mixture to incubate on ice for 5-10 minutes to facilitate the binding of the iron and cofactor to the enzyme.

  • Preparation of Reagent B (Substrate Mix):

    • In a separate tube, prepare a mixture containing L-tyrosine and sodium periodate in HEPES buffer.

  • Preparation of Inhibitor Solutions:

    • Prepare a series of dilutions of the test inhibitors in the appropriate vehicle (e.g., DMSO, water).

  • Assay Setup:

    • To each well of a 96-well plate, add the desired concentration of the test inhibitor or vehicle control.

    • Add Reagent A to each well.

    • Initiate the reaction by adding Reagent B to each well. The final reaction volume should be consistent across all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The inhibition of tyrosine hydroxylase remains a significant area of research for the development of novel therapeutics. While a definitive head-to-head comparison of all available inhibitors is currently lacking in the literature, this guide provides a summary of the available data and a robust experimental protocol for researchers to conduct their own comparative studies. The provided signaling pathway diagram offers a clear visual representation of the enzyme's role in catecholamine synthesis. It is recommended that researchers conducting comparative analyses of TH inhibitors utilize a standardized and consistent experimental protocol to ensure the generation of reliable and comparable data.

References

Assessing the Reversibility of 3-Methyl-l-tyrosine Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a comprehensive comparison of the reversibility of 3-Methyl-l-tyrosine's inhibitory effects on tyrosine hydroxylase, benchmarked against other known inhibitors. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in research and development.

This compound, also known as metyrosine (B1676540), is a well-established competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2][3][4][5] Its ability to decrease the production of these neurotransmitters has made it a valuable tool in both research and clinical settings, particularly in the management of conditions characterized by catecholamine excess, such as pheochromocytoma. A key characteristic of any enzyme inhibitor is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. This guide delves into the experimental assessment of the reversibility of this compound's inhibitory action and compares it with other inhibitors of tyrosine hydroxylase.

Comparative Analysis of Tyrosine Hydroxylase Inhibitor Reversibility

The reversibility of an inhibitor is a crucial factor in its pharmacological profile, influencing its duration of action and potential for dose-dependent titration. For this compound, evidence points towards a reversible mode of inhibition. Clinical observations have shown that the biochemical and physiological effects of metyrosine, such as the reduction in catecholamine levels, are reversed within three to four days after discontinuation of the drug. Furthermore, side effects associated with metyrosine in human subjects can be reversed upon cessation of administration or by increasing the concentration of the natural substrate, L-tyrosine.

To provide a quantitative comparison, the inhibition constant (Ki) is a key parameter. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. While specific Ki values for this compound can vary depending on the experimental conditions, it is understood to act as a competitive inhibitor, suggesting a reversible binding to the enzyme's active site.

For a direct comparison, we can examine the Ki values of other known tyrosine hydroxylase inhibitors. For instance, 3-iodo-L-tyrosine is another competitive inhibitor of this enzyme.

InhibitorType of InhibitionInhibition Constant (Ki)Reversibility
This compound (Metyrosine) CompetitiveNot explicitly found in search resultsReversible
3-iodo-L-tyrosine Competitive0.39 µMReversible
Dopamine (Feedback Inhibition) Competitive with respect to tetrahydrobiopterinHigh affinity (KD < 4 nM) and low affinity (KD = 90 nM) binding sitesReversible

Experimental Protocols for Assessing Inhibitor Reversibility

The determination of an inhibitor's reversibility is achieved through specific experimental assays. The following are detailed methodologies for key experiments cited in the assessment of inhibitor reversibility.

Washout Experiment

This method is a straightforward approach to assess whether an inhibitor's effect can be removed by washing the enzyme preparation.

Protocol:

  • Enzyme Preparation: Prepare a solution of purified tyrosine hydroxylase or a cell lysate containing the enzyme in a suitable buffer.

  • Inhibitor Incubation: Incubate the enzyme preparation with the inhibitor (e.g., this compound) at a concentration several-fold higher than its IC50 for a defined period to allow for binding.

  • Control Group: Prepare a control group with the enzyme preparation incubated with the vehicle (e.g., buffer) only.

  • Washout Procedure:

    • For purified enzyme immobilized on a solid support, wash the support extensively with a fresh buffer to remove the unbound inhibitor.

    • For cell-based assays, centrifuge the cells, remove the supernatant containing the inhibitor, and resuspend the cells in a fresh, inhibitor-free medium. Repeat this washing step multiple times.

  • Activity Assay: Measure the enzymatic activity of both the inhibitor-treated (post-washout) and control samples. A standard tyrosine hydroxylase activity assay can be used, which typically measures the formation of L-DOPA from L-tyrosine.

  • Data Analysis: Compare the enzyme activity of the washout sample to the control. A significant recovery of enzyme activity in the washout sample compared to a continuously inhibited sample indicates reversible inhibition.

Jump-Dilution Method

This kinetic assay is a more sophisticated method to determine the dissociation rate constant (koff) of a reversible inhibitor.

Protocol:

  • Enzyme-Inhibitor Complex Formation: Incubate a high concentration of tyrosine hydroxylase with a saturating concentration of the inhibitor (typically 10-fold or higher than its IC50) to ensure the formation of the enzyme-inhibitor (EI) complex.

  • Rapid Dilution: Rapidly dilute the EI complex (e.g., 100-fold or more) into a reaction mixture containing the substrate (L-tyrosine) and necessary cofactors (e.g., tetrahydrobiopterin). This dilution reduces the concentration of the free inhibitor to a level significantly below its IC50, minimizing re-binding.

  • Monitoring Enzyme Activity: Immediately and continuously monitor the enzyme activity over time by measuring the rate of product formation (L-DOPA).

  • Data Analysis: The recovery of enzyme activity over time follows a first-order kinetic model. The rate of this recovery corresponds to the dissociation rate constant (koff) of the inhibitor. A faster recovery rate indicates a more readily reversible inhibitor.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the catecholamine biosynthesis pathway and the experimental workflow for assessing inhibitor reversibility.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor This compound Inhibitor->TH Competitive Inhibition

Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound.

Reversibility_Workflow cluster_washout Washout Experiment cluster_jump_dilution Jump-Dilution Method W1 Incubate Enzyme with Inhibitor W2 Wash to Remove Unbound Inhibitor W1->W2 W3 Measure Enzyme Activity W2->W3 Outcome1 Reversible Inhibition W3->Outcome1 Activity Recovered Outcome2 Irreversible Inhibition W3->Outcome2 Activity Not Recovered J1 Form Enzyme-Inhibitor Complex J2 Rapidly Dilute Complex J1->J2 J3 Monitor Activity Recovery J2->J3 J3->Outcome1 Activity Recovers Over Time J3->Outcome2 No Activity Recovery Start Assess Inhibitor Reversibility cluster_washout cluster_washout Start->cluster_washout cluster_jump_dilution cluster_jump_dilution Start->cluster_jump_dilution

Caption: Experimental workflows for assessing the reversibility of enzyme inhibitors.

References

The Impact of Tyrosine Analogs on Catecholamine Levels: A Comparative Analysis of L-Tyrosine and α-Methyl-p-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the differential effects of L-Tyrosine and the inhibitor α-Methyl-p-Tyrosine on norepinephrine (B1679862) and dopamine (B1211576) synthesis and levels.

Introduction

Norepinephrine and dopamine, two critical catecholamine neurotransmitters, are integral to a multitude of physiological and cognitive processes. Their synthesis is tightly regulated, with the amino acid L-tyrosine serving as the primary precursor. Manipulation of this synthesis pathway through supplementation with L-tyrosine or inhibition with analogs like α-methyl-p-tyrosine (metyrosine) can significantly alter the levels of these neurotransmitters, offering therapeutic potential for a range of neurological and psychiatric conditions.

While interest exists in various modified tyrosine molecules, including 3-Methyl-l-tyrosine, publicly available research detailing its specific quantitative impact on norepinephrine and dopamine levels is limited.[1] Therefore, this guide provides a comparative analysis of the well-characterized effects of L-tyrosine and the competitive inhibitor of tyrosine hydroxylase, α-methyl-p-tyrosine, on norepinephrine and dopamine levels, supported by experimental data.

Mechanism of Action: A Tale of Two Molecules

The impact of L-tyrosine and α-methyl-p-tyrosine on catecholamine levels stems from their interaction with tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[2][3]

  • L-Tyrosine: As the natural substrate for tyrosine hydroxylase, L-tyrosine availability can influence the rate of catecholamine synthesis, particularly in neurons with high firing rates.[4][5] Supplementation with L-tyrosine increases the substrate pool for TH, leading to an enhanced production of L-DOPA, the precursor to both dopamine and norepinephrine.

  • α-Methyl-p-Tyrosine (Metyrosine): This analog acts as a competitive inhibitor of tyrosine hydroxylase. By binding to the active site of the enzyme, it blocks the conversion of L-tyrosine to L-DOPA, thereby reducing the overall synthesis of dopamine and norepinephrine.

Comparative Impact on Norepinephrine and Dopamine Levels: Experimental Data

The differential effects of L-tyrosine and α-methyl-p-tyrosine on norepinephrine and dopamine levels have been quantified in various preclinical studies.

CompoundEffect on Dopamine LevelsEffect on Norepinephrine LevelsKey Findings
L-Tyrosine Dose-dependent increase in extracellular dopamine levels in the striatum.Increased release in the medial prefrontal cortex.Effects are more pronounced in conditions of increased neuronal activity or stress.
α-Methyl-p-Tyrosine Significant reduction in hypothalamic dopamine concentrations.Significant decrease in hypothalamic norepinephrine concentration.Acts as a potent inhibitor of catecholamine synthesis.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in studies investigating the effects of these compounds on catecholamine levels.

In Vivo Microdialysis

This technique is widely used to measure extracellular levels of neurotransmitters in specific brain regions of living animals.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine and norepinephrine.

Administration of Compounds
  • L-Tyrosine: Typically administered intraperitoneally (IP) at doses ranging from 50 to 200 mg/kg.

  • α-Methyl-p-Tyrosine: Can be administered systemically or directly into the brain via the microdialysis probe.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catecholamine synthesis pathway and a typical experimental workflow for studying the effects of tyrosine analogs.

Catecholamine_Synthesis_Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase Tyrosine_Hydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine_Hydroxylase L-DOPA L-DOPA DOPA_Decarboxylase DOPA Decarboxylase L-DOPA->DOPA_Decarboxylase Dopamine Dopamine Dopamine_beta_Hydroxylase Dopamine β-Hydroxylase Dopamine->Dopamine_beta_Hydroxylase Norepinephrine Norepinephrine Tyrosine_Hydroxylase->L-DOPA DOPA_Decarboxylase->Dopamine Dopamine_beta_Hydroxylase->Norepinephrine alpha_Methyl_p_Tyrosine α-Methyl-p-Tyrosine alpha_Methyl_p_Tyrosine->Tyrosine_Hydroxylase Inhibits

Catecholamine Synthesis Pathway

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Animal_Model->Probe_Implantation Baseline_Collection Baseline Sample Collection (aCSF) Probe_Implantation->Baseline_Collection Compound_Administration Administer Compound (L-Tyrosine or α-Methyl-p-Tyrosine) Baseline_Collection->Compound_Administration Post_Treatment_Collection Post-Treatment Sample Collection Compound_Administration->Post_Treatment_Collection HPLC_Analysis HPLC-ED Analysis of Dopamine & Norepinephrine Post_Treatment_Collection->HPLC_Analysis Data_Analysis Statistical Analysis and Comparison HPLC_Analysis->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methyl-l-tyrosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Methyl-l-tyrosine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In the event of a spill, it should be cleaned up promptly using appropriate absorbent materials, which must then be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound, as with any laboratory chemical, is governed by federal, state, and local regulations. The primary principle is that chemical waste should never be disposed of in the regular trash or down the sewer system without explicit permission from the institution's Environmental Health and Safety (EHS) office.[1][2]

Step 1: Waste Identification and Classification

First, determine if the this compound waste is considered hazardous. While some safety data sheets (SDS) for L-tyrosine, a related compound, indicate it is not a hazardous substance, it is crucial to consult the specific SDS for this compound.[3] If an SDS is unavailable, or if the chemical has been mixed with other substances, it should be treated as hazardous waste as a precautionary measure.[4] Factors that classify a chemical as hazardous include ignitability, corrosivity, reactivity, and toxicity.[4]

Step 2: Containerization and Labeling

  • Container Selection: Use a suitable, leak-proof container that is compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (abbreviations are not permitted).

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.

Step 3: Segregation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.

  • Keep the container securely closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Complete any required hazardous waste disposal forms, providing accurate information about the container's contents.

  • Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.

Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash, with the label defaced.

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste VolumeDo not accumulate more than 55 gallons of hazardous waste.
Maximum Acute Hazardous WasteDo not accumulate more than one quart of acute hazardous waste.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For methodologies involving this compound, please refer to your specific research protocols and the relevant scientific literature.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream cluster_end start Start: this compound Waste Generated assess_sds Consult SDS for This compound start->assess_sds is_hazardous Is it classified as hazardous? assess_sds->is_hazardous check_local Check with EHS for local regulations on sewer/trash disposal is_hazardous->check_local No containerize Select compatible, leak-proof container is_hazardous->containerize Yes / Unsure approved_disposal Dispose per EHS instructions (rare) check_local->approved_disposal end_disposal End of Disposal Process approved_disposal->end_disposal label_waste Label with 'Hazardous Waste' and full chemical details containerize->label_waste segregate Store in designated satellite accumulation area label_waste->segregate contact_ehs Contact EHS for waste pickup segregate->contact_ehs contact_ehs->end_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Methyl-l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-l-tyrosine, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. While some safety data sheets (SDS) have incomplete hazard information, it is prudent to treat the substance with caution. Potential hazards include skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and preparing solutions (small quantities) Chemical fume hood or ventilated enclosureNitrile or latex gloves (consider double gloving)[3]Safety glasses with side shields or chemical goggles[3]N95 dust mask if not in a fume hood[4]Laboratory coat
Handling larger quantities or potential for aerosolization Chemical fume hoodChemical-resistant gloves (e.g., nitrile)Chemical goggles and a face shieldA NIOSH-approved respirator may be requiredDisposable laboratory coat or coveralls

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible. All necessary PPE should be inspected and worn correctly.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to control dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If transferring to a container for dissolution, do so slowly and carefully.

  • Dissolution :

    • When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

    • Ensure the process is conducted in a well-ventilated area or a fume hood.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water, even after wearing gloves.

    • Remove and properly dispose of or decontaminate PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Chemical : Dispose of unused or waste this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and collected in a designated, labeled, and sealed container.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be disposed of as chemical waste.

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Puncture the container to prevent reuse before disposal.

Below is a logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Verify safety equipment - Don appropriate PPE B Handling - Weigh and transfer in fume hood - Avoid dust generation A->B C Post-Handling - Decontaminate work area - Wash hands thoroughly B->C D Waste Collection - Segregate chemical waste - Use labeled, sealed containers C->D E Disposal - Follow institutional and regulatory guidelines D->E

Caption: Workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-l-tyrosine
Reactant of Route 2
3-Methyl-l-tyrosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。